molecular formula C10H12O2 B1330552 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol CAS No. 20426-87-3

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

Cat. No.: B1330552
CAS No.: 20426-87-3
M. Wt: 164.2 g/mol
InChI Key: OJZWTYXMABCBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241046. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZWTYXMABCBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311280
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20426-87-3
Record name 20426-87-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is a heterocyclic organic compound featuring a seven-membered oxepine ring fused to a benzene ring, with a hydroxyl group at the 5-position. This structure is of significant interest in medicinal chemistry as the benzoxepine core is a key feature in a variety of biologically active molecules.[1][2] Its utility as a building block for more complex pharmaceutical intermediates, particularly those with potential activity in the central nervous system, underscores the importance of a thorough understanding of its chemical properties.[3] This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, spectroscopic profile, and reactivity of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 20426-87-3[4]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
IUPAC Name 2,3,4,5-tetrahydro-1-benzoxepin-5-ol[4]
Melting Point 75-76 °C[3]
Boiling Point (Predicted) 283.6 ± 19.0 °C[3]
Density (Predicted) 1.156 ± 0.06 g/cm³[3]
Storage 2-8°C, sealed, dry[3]

Synthesis of this compound

The most direct and common synthetic route to this compound involves a two-step process: the intramolecular Friedel-Crafts cyclization to form the precursor ketone, followed by its reduction.

Step 1: Synthesis of the Precursor Ketone, 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one

The synthesis of the key intermediate, 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one, is typically achieved through an intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acid. This reaction is generally catalyzed by a strong acid, such as polyphosphoric acid (PPA).

Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 4-phenoxybutyric acid.

  • Addition of Catalyst: Add polyphosphoric acid to the flask. An excess of PPA is typically used to ensure the reaction goes to completion and to serve as the solvent.

  • Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained in the range of 100-120 °C. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and pour it onto crushed ice with stirring. This will hydrolyze the polyphosphoric acid and precipitate the product.

  • Extraction and Purification: The aqueous mixture is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one. Further purification can be achieved by vacuum distillation or column chromatography.

Synthesis_Step1 Start 4-Phenoxybutyric Acid Reagents Polyphosphoric Acid (PPA) Heat (100-120 °C) Start->Reagents Intramolecular Friedel-Crafts Acylation Product 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one Reagents->Product

Caption: Synthesis of the ketone precursor.

Step 2: Reduction to this compound

The second step is the reduction of the carbonyl group of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one to a secondary alcohol. This is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones and its ease of handling.

Experimental Protocol: Reduction of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one

  • Dissolving the Ketone: Dissolve 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be in slight excess to ensure complete reduction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC.

  • Quenching and Workup: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases. The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product as a solid.

Synthesis_Step2 Start 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one Reagents 1. NaBH₄, Methanol 2. H₃O⁺ workup Start->Reagents Reduction Product This compound Reagents->Product

Caption: Reduction to the target alcohol.

Spectroscopic Characterization

While comprehensive, experimentally validated spectroscopic data for this compound is not widely available in the public domain, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group (a downfield multiplet), and the methylene protons of the oxepine ring, which would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbon bearing the hydroxyl group (in the range of 60-80 ppm), and the aliphatic carbons of the seven-membered ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the ether linkage is also expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.20 g/mol ). Common fragmentation patterns would include the loss of a water molecule from the molecular ion and cleavage of the oxepine ring.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the secondary benzylic alcohol and the benzoxepine core.

Reactions of the Hydroxyl Group

The secondary hydroxyl group can undergo typical alcohol reactions:

  • Oxidation: As a secondary benzylic alcohol, it can be oxidized back to the corresponding ketone, 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions.

  • Esterification: The alcohol can be acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding esters.

  • Etherification: Williamson ether synthesis can be employed to convert the alcohol into an ether by first deprotonating with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.

  • Substitution: The benzylic nature of the alcohol makes it susceptible to nucleophilic substitution reactions, often under acidic conditions where the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a resonance-stabilized benzylic carbocation.

Reactions Involving the Benzoxepine Ring

The aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the ether oxygen (ortho, para-directing and activating) and the alkyl portion of the fused ring will influence the regioselectivity of these reactions.

Biological and Pharmacological Significance

The benzoxepine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] Derivatives of benzoxepines have been investigated for their potential as anticancer, antihypertensive, anti-inflammatory, antidepressant, and antipsychotic agents.[1] The presence of the hydroxyl group in this compound provides a handle for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.[3] While specific biological data for the parent alcohol is not extensively reported, its role as a key intermediate in the synthesis of neuroactive compounds suggests its importance in drug discovery programs targeting the central nervous system.[3]

Conclusion

This compound is a valuable synthetic intermediate with a chemical profile dominated by its secondary benzylic alcohol functionality and the benzoxepine core. Its synthesis via the reduction of the corresponding ketone is a straightforward and efficient process. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in the synthesis of more complex and potentially pharmacologically active molecules. Further research into the biological activities of this compound and its derivatives is warranted, given the established therapeutic potential of the benzoxepine scaffold.

References

  • [3] this compound - MySkinRecipes. (URL: [Link])

  • [1] Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. (URL: [Link])

  • [5] Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents. (URL: )

  • [4] 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol | C10H12O2 | CID 315576 - PubChem. (URL: [Link])

  • [6] 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one - PubChem. (URL: [Link])

  • [2] A Brief Overview on Chemistry and Biology of Benzoxepine | Request PDF - ResearchGate. (URL: [Link])

  • [7] Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - Sci-Hub. (URL: [Link])

  • [8] Infrared Spectroscopy of the two esters from 2,3,4,5-Tetrahydro-oxepine derivatives, new nano molecules - ResearchGate. (URL: [Link])

  • [9] Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (URL: not available)

  • [10] Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed. (URL: [Link])

  • [11] Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews. (URL: [Link])

  • [12] Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution - ResearchGate. (URL: [Link])

  • [13] Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nit - UNH Scholars Repository. (URL: [Link])

  • [14] 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate - MySkinRecipes. (URL: [Link])

  • [15] Infrared Spectroscopy of the two esters from 2,3,4,5-Tetrahydro-oxepine derivatives, new nano molecules - viXra.org. (URL: [Link])

  • [16] Synthesis of linker groups containing 1,3,4,5-tetrahydro-2h-benzo[b][3][4]diazepin-2-one derivatives and toxicity study - Vilniaus universitetas. (URL: [Link])

  • [17] Dibenzo[ b,f]oxepine Molecules Used in Biological Systems and Medicine - PubMed. (URL: [Link])

  • [18] Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. (URL: [Link])

Sources

A Technical Guide to the Synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxepine Scaffold

The 2,3,4,5-tetrahydrobenzo[b]oxepine framework is a privileged seven-membered heterocyclic structure that forms the core of numerous natural products and medicinally significant molecules.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2] The specific target of this guide, 2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol, is a key intermediate, providing a hydroxyl functional group that serves as a versatile handle for further chemical modification and the development of novel therapeutic agents.

The primary synthetic challenge in constructing this molecule lies in the efficient and controlled formation of the seven-membered oxepine ring, a process that can be subject to unfavorable entropic factors. This guide provides an in-depth analysis of the core, field-proven synthetic pathways to access this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the predominant strategies.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of this compound can be approached through several distinct retrosynthetic disconnections. The most logical and widely explored strategies involve either the late-stage formation of the alcohol via reduction of a ketone precursor or the construction of the oxepine ring as the key strategic step.

G cluster_0 Key Disconnections cluster_1 Precursors Target This compound Ketone C5-O Bond (Functional Group Interconversion) Target->Ketone RCM C4-C5 Alkene Bond (Ring-Closing Metathesis) Target->RCM Ether Aryl-O Bond (Intramolecular Etherification) Target->Ether Ketone_Precursor 2,3,4,5-Tetrahydro- benzo[b]oxepin-5-one Ketone->Ketone_Precursor RCM_Precursor Aryl Allyl Ether with Terminal Alkene RCM->RCM_Precursor Ether_Precursor Phenol with Hydroxyalkyl Side Chain Ether->Ether_Precursor

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Reduction of a Ketone Precursor

This is arguably the most direct and reliable approach, bifurcated into two primary stages: the synthesis of the key intermediate, 2,3,4,5-tetrahydrobenzo[b]oxepin-5-one, followed by its reduction to the desired secondary alcohol.

Synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one via Intramolecular Friedel-Crafts Acylation

The formation of the ketone precursor is efficiently achieved through an intramolecular Friedel-Crafts acylation.[3] This reaction involves the cyclization of a phenoxy-substituted carboxylic acid derivative, typically activated as an acid chloride, onto the aromatic ring using a strong Lewis acid catalyst.

Causality and Mechanism: The synthesis begins with the etherification of phenol with a suitable four-carbon synthon, such as γ-butyrolactone, to form 4-phenoxybutanoic acid. This acid is then converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a Lewis acid like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), the acid chloride generates a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction, followed by rearomatization to yield the cyclic ketone. The choice of a strong Lewis acid is critical to activate the acyl chloride and facilitate the cyclization.[2]

G A 4-Phenoxybutanoic acid B 4-Phenoxybutanoyl chloride A->B SOCl₂ or (COCl)₂ C Acylium Ion Intermediate B->C AlCl₃ D 2,3,4,5-Tetrahydro- benzo[b]oxepin-5-one C->D Intramolecular Electrophilic Attack

Caption: Friedel-Crafts pathway to the ketone precursor.

Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one

  • Acid Chloride Formation: To a solution of 4-phenoxybutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 4-phenoxybutanoyl chloride, which is used immediately in the next step.

  • Cyclization: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. Anhydrous aluminum chloride (AlCl₃, 1.5 eq) is added portion-wise, ensuring the internal temperature does not exceed 10 °C. The reaction mixture is stirred at room temperature for 4-6 hours.

  • Workup: The reaction is quenched by carefully pouring it onto crushed ice with concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution, brine, dried over anhydrous MgSO₄, and concentrated in vacuo to afford the crude ketone, which can be purified by column chromatography or recrystallization.

Reduction to this compound

The reduction of the carbonyl group in the ketone precursor is a standard functional group transformation that can be accomplished with high efficiency using common hydride-based reducing agents.

Reagent Selection: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering ease of handling and workup. For more sterically hindered or less reactive ketones, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be employed, though it requires strictly anhydrous conditions and a more cautious workup procedure. The choice is often dictated by substrate reactivity and desired laboratory safety protocols. A borane-based reducing system, such as sodium borohydride combined with a Lewis acid like boron trifluoride, has also been shown to be effective for analogous reductions.[4]

Experimental Protocol: Reduction of the Ketone

  • Reaction Setup: 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one (1.0 eq) is dissolved in methanol or ethanol at room temperature.

  • Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 eq) is added slowly in small portions.

  • Monitoring and Quenching: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow addition of water or dilute HCl.

  • Extraction and Purification: The bulk of the alcoholic solvent is removed under reduced pressure. The remaining aqueous residue is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude this compound. Purification is typically achieved via silica gel column chromatography.

Pathway II: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile strategy for the construction of medium-sized rings, including the seven-membered oxepine core.[1][5] This pathway relies on the formation of a diene precursor, which undergoes intramolecular cyclization in the presence of a ruthenium-based catalyst.

Causality and Mechanism: The synthesis starts with a readily available phenol, such as 2-allylphenol. The phenolic hydroxyl group is then allylated using an allyl halide (e.g., allyl bromide) under basic conditions to form the key diene precursor, 1-allyl-2-(allyloxy)benzene. This diene is then subjected to RCM using a Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst). The catalyst facilitates a series of [2+2] cycloaddition and cycloreversion steps, ultimately extruding ethylene gas and forming the desired seven-membered ring with a double bond. Subsequent hydrogenation of this double bond would yield the saturated 2,3,4,5-tetrahydrobenzo[b]oxepine ring, and if the starting materials are chosen appropriately, the hydroxyl group can be installed before or after the cyclization. For the direct synthesis of the target alcohol, a more complex diene would be required, making the reduction of an RCM-derived ketone a more practical sequence.

G A 1-allyl-2-(allyloxy)benzene B 2,3-Dihydrobenzo[b]oxepine A->B Grubbs II Catalyst, - C₂H₄ C Target Alcohol B->C Hydroboration-Oxidation or Epoxidation-Reduction

Caption: Ring-Closing Metathesis (RCM) approach.

Experimental Protocol: RCM Cyclization

  • Precursor Synthesis: To a solution of 2-allylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and allyl bromide (1.2 eq). The mixture is heated to reflux and stirred for 12-18 hours. After cooling, the solids are filtered off, and the solvent is evaporated. The residue is taken up in ether, washed with water and brine, dried, and concentrated to give the diene precursor.

  • RCM Reaction: The diene precursor is dissolved in degassed, anhydrous toluene or DCM to a concentration of approximately 0.01 M. Grubbs' 2nd Generation catalyst (1-5 mol%) is added, and the reaction is heated to reflux under an inert atmosphere (N₂ or Ar).

  • Workup: The reaction is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified directly by silica gel chromatography to yield the dihydrobenzo[b]oxepine product. Further functional group manipulation is then required to install the C5-hydroxyl group.

Pathway III: Intramolecular Cyclization via Mitsunobu Reaction

The Mitsunobu reaction provides a highly efficient and mild method for intramolecular etherification to form the oxepine ring.[6] This approach is particularly valuable as it proceeds under neutral conditions and with a high degree of reliability.[5]

Causality and Mechanism: This strategy requires a precursor containing both a phenolic hydroxyl group and a primary or secondary alcohol separated by an appropriate linker. A suitable precursor would be 2-(4-hydroxybutyl)phenol. In the presence of the Mitsunobu reagents, typically triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the aliphatic alcohol is activated. The phosphine attacks the azodicarboxylate, forming a phosphonium salt. This species then activates the aliphatic alcohol, converting it into a good leaving group. The nucleophilic phenoxide, formed in situ, then attacks the activated carbon center in an intramolecular Sₙ2 reaction, displacing the triphenylphosphine oxide and closing the seven-membered ring.

G A 2-(4-hydroxybutyl)phenol B Activated Alcohol Intermediate A->B PPh₃, DEAD C 2,3,4,5-Tetrahydro- benzo[b]oxepine B->C Intramolecular Sₙ2 Cyclization

Caption: Mitsunobu reaction for oxepine ring formation.

Experimental Protocol: Mitsunobu Cyclization

  • Reaction Setup: A solution of the diol precursor (e.g., 2-(4-hydroxybutyl)phenol, 1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere and cooled to 0 °C.

  • Reagent Addition: Diethyl azodicarboxylate (DEAD, 1.5 eq) is added dropwise to the stirred solution. The reaction is allowed to slowly warm to room temperature and is stirred for 12-24 hours.

  • Workup and Purification: The solvent is removed under reduced pressure. The residue is then subjected to silica gel column chromatography to separate the cyclized product from the triphenylphosphine oxide and hydrazide byproducts. The product of this reaction would be the saturated benzoxepine ring, which would then require oxidation at the C5 position to introduce the desired hydroxyl group.

Comparative Analysis of Synthesis Pathways

Pathway Key Reaction Starting Materials Key Reagents Advantages Disadvantages
Pathway I Friedel-Crafts Acylation & ReductionPhenol, γ-butyrolactoneAlCl₃, SOCl₂, NaBH₄High-yielding, reliable, scalable, commercially available starting materials.[2][4]Requires strong Lewis acids, workup can be challenging.
Pathway II Ring-Closing Metathesis (RCM)2-Allylphenol, Allyl BromideGrubbs CatalystHigh functional group tolerance, mild conditions.[1][5]Expensive catalyst, requires dilute conditions, requires subsequent steps to install the alcohol.
Pathway III Mitsunobu ReactionPhenol-diol precursorPPh₃, DEAD/DIADVery mild, neutral conditions, high efficiency for cyclization.[5][6]Stoichiometric byproducts (phosphine oxide) can complicate purification, precursor synthesis may be multi-step.

Conclusion

The synthesis of this compound can be successfully achieved through several robust synthetic strategies. For large-scale production and overall efficiency, the Friedel-Crafts acylation followed by ketone reduction (Pathway I) stands out as the most practical and cost-effective approach, leveraging readily available starting materials and well-established, high-yielding reactions. The Ring-Closing Metathesis (Pathway II) offers a modern and elegant solution, particularly valuable for creating substituted analogs where functional group tolerance is paramount. Finally, the Mitsunobu reaction (Pathway III) provides a very mild and reliable method for the key ring-forming step, though it may require a more involved synthesis of the necessary diol precursor. The optimal choice of pathway will ultimately depend on the specific goals of the research program, including scale, budget, and the need for analog synthesis.

References

  • Langer, P., & Doring, M. (2005). Synthesis of 2,5-Dihydrobenzo[b]oxepines and 5,6-Dihydro-2H-benzo[b]oxocines Based on a “[3 + 3] Cyclization-Olefin-Metathesis” Strategy. Tetrahedron Letters, 46(32), 5363-5365. [Link]

  • Wrobel, D., & Krol, E. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 27(15), 4983. [Link]

  • Sokol, K. R., & Nay, B. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. National Institutes of Health. [Link]

  • Martin, S. F., et al. (2010). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. The Journal of Organic Chemistry, 75(5), 1779-1782. [Link]

  • CN104844621A. (2015). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • da Silva, F. S., et al. (2022). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules, 27(21), 7545. [Link]

  • CN102702103A. (2012). Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
  • Reddy, K. S., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 12(4), 2149-2159. [Link]

  • Anonymous. (n.d.). Grignard Synthesis of Triphenylmethanol. University of Colorado Boulder. [Link]

  • Holtorf, S., et al. (2020). Dibenzo[b,f][5][6]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Bioorganic & Medicinal Chemistry, 28(15), 115569. [Link]

  • Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

The compound 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol represents a fascinating starting point for novel therapeutic development. While its direct mechanism of action is not yet elucidated in publicly available literature, its benzoxepine core is a privileged scaffold found in a variety of pharmacologically active agents, suggesting a rich potential for biological activity.[1] This guide is constructed not as a review of established facts, but as a strategic roadmap for the research scientist. It is a comprehensive, experience-driven framework for taking a novel chemical entity from a structural curiosity to a well-characterized compound with a defined mechanism of action, focusing on its potential as a central nervous system (CNS) therapeutic.

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will begin by forming hypotheses based on the compound's structural lineage and then systematically outline the experimental cascades required to test these hypotheses, from broad phenotypic screens to precise molecular target identification and validation. Every proposed protocol is designed as a self-validating system, incorporating orthogonal assays and critical controls to ensure the trustworthiness and integrity of the generated data.

Section 1: The Benzoxepine Scaffold and Hypothesis Generation

The benzoxepine moiety is a recurring motif in compounds exhibiting a wide array of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] Notably, this compound is recognized as a valuable building block for more complex molecules with potential activity in the central nervous system.[4] This established utility in CNS-focused medicinal chemistry provides the foundational logic for our investigation.

Given this context, we can formulate several primary hypotheses for the mechanism of action of this compound:

  • Direct Modulation of a CNS Receptor: The compound may act as an agonist, antagonist, or allosteric modulator of a key neurotransmitter receptor (e.g., serotonergic, dopaminergic, or GABAergic systems).

  • Inhibition of a Critical CNS Enzyme: It could be an inhibitor of an enzyme involved in neurotransmitter metabolism (e.g., monoamine oxidase) or cellular signaling (e.g., a kinase).

  • Modulation of Ion Channel Activity: The compound might interact with voltage-gated or ligand-gated ion channels, altering neuronal excitability.

This guide will systematically address these hypotheses through a multi-pronged, phased approach.

Section 2: Phase I - Phenotypic Screening and Target Identification

The initial phase is designed to cast a wide net, observing the compound's functional effects in relevant biological systems to narrow the field of potential targets. Phenotypic screening is an ideal starting point as it assesses the compound's impact in a complex cellular environment.[2]

High-Content Phenotypic Screening in Neuronal Cultures

The first step is to understand the compound's effect on neuronal health and function. A high-content imaging screen using primary neuronal cultures or iPSC-derived neurons provides a multiparametric readout.

Experimental Protocol: High-Content Neuronal Viability and Neurite Outgrowth Assay

  • Cell Plating: Seed primary rat cortical neurons or human iPSC-derived neurons in 96-well, poly-D-lysine coated imaging plates.

  • Compound Treatment: After 24 hours, treat the cells with a concentration range of this compound (e.g., 10 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., staurosporine).

  • Incubation: Incubate for 48-72 hours.

  • Staining: Fix the cells and stain with a cocktail of fluorescent dyes:

    • Hoechst 33342: To stain nuclei and assess cell count.

    • Beta-III Tubulin Antibody (Tuj1) with a fluorescent secondary: To visualize neuronal morphology and neurites.

    • Propidium Iodide or similar viability dye: To identify dead cells.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify:

    • Total cell count (neuronal survival).

    • Average neurite length per neuron.

    • Number of neurite branch points.

    • Percentage of dead cells.

Causality: This experiment provides an initial assessment of neurotoxicity and can reveal neurotrophic or neuroprotective effects. A significant increase in neurite outgrowth, for example, would guide our subsequent target search towards pathways involved in neuronal plasticity.

Unbiased Target Identification using Chemical Proteomics

Once a bioactive concentration range is established, the next critical step is to identify the direct protein binding partners of the compound. Affinity-based chemical proteomics is a powerful, unbiased method for this purpose.[5][6][7]

Workflow: Affinity-Based Target Pulldown

The core principle involves immobilizing the compound of interest on a solid support (e.g., agarose beads) to "fish" for its binding partners in a cell lysate.

G cluster_prep Probe Synthesis cluster_exp Experiment cluster_analysis Analysis cluster_control Control Compound 2,3,4,5-Tetrahydro- benzo[b]oxepin-5-ol Linker Attach Linker Arm (e.g., Click Chemistry Handle) Compound->Linker Beads Immobilize on Sepharose Beads Linker->Beads Incubate Incubate Lysate with Immobilized Compound Beads->Incubate Lysate Prepare Neuronal Cell Lysate Lysate->Incubate ControlIncubate Incubate Lysate with Control Beads Lysate->ControlIncubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec LC-MS/MS Analysis SDS_PAGE->MassSpec Bioinformatics Data Analysis & Hit Prioritization MassSpec->Bioinformatics ControlBeads Control Beads (No Compound) ControlBeads->ControlIncubate ControlIncubate->Wash

Caption: Workflow for affinity-based target identification.

Trustworthiness: A crucial control for this experiment is to run a parallel pulldown with beads that have been derivatized with the linker but not the compound. Proteins that bind to these control beads are considered non-specific and are subtracted from the final hit list. Hits are prioritized based on their abundance in the compound pulldown versus the control.

Section 3: Phase II - Target Validation and Mechanistic Characterization

The list of putative targets from the proteomics screen must be rigorously validated. This phase involves orthogonal assays to confirm direct binding and functional modulation of the top candidates.

Direct Binding Assays

Let us hypothesize that the proteomics screen identified a G-protein coupled receptor (GPCR), "Receptor X," as a high-confidence hit. The next step is to confirm direct binding and determine the binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing Receptor X.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a known radiolabeled ligand for Receptor X (e.g., [³H]-ligand).

  • Competition: Add increasing concentrations of the unlabeled competitor: either a known standard ligand for Receptor X or our test compound, this compound.

  • Incubation: Add the membrane preparation and incubate to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the inhibition constant (Ki).

Table 1: Hypothetical Binding Affinity Data

CompoundTargetKi (nM)
Known Ligand (Standard)Receptor X15.2
This compound Receptor X 250.8
Vehicle ControlReceptor X> 100,000

Causality: This assay directly demonstrates that the compound can displace a known ligand from the receptor's binding site, providing strong evidence of a direct interaction. The calculated Ki value quantifies the affinity of this interaction.

Functional Assays

Binding does not equate to function. We must next determine if the compound's binding to Receptor X results in a cellular response (i.e., is it an agonist, antagonist, or inverse agonist?).

Example Functional Assay: cAMP Accumulation Assay (for a Gs-coupled Receptor)

If Receptor X is coupled to the Gs signaling pathway, agonist binding will increase intracellular cyclic AMP (cAMP).

  • Cell Culture: Plate cells expressing Receptor X in a 96-well plate.

  • Compound Treatment:

    • Agonist Mode: Treat cells with increasing concentrations of this compound.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of our compound, then stimulate with a known agonist for Receptor X at its EC50 concentration.

  • Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the response to the standard agonist against the concentration of our compound to determine the IC50 and calculate the Schild slope to confirm competitive antagonism.

Section 4: Phase III - Cellular and In Vivo Corroboration

The final phase connects the molecular mechanism to a physiological outcome, first in a cellular signaling context and then in a preclinical model.

Mapping the Downstream Signaling Pathway

Having confirmed that our compound modulates Receptor X, we can map the downstream consequences.

G Compound 2,3,4,5-Tetrahydro- benzo[b]oxepin-5-ol ReceptorX Receptor X (GPCR) Compound->ReceptorX Binds G_Protein G Protein (Gs) ReceptorX->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression Induces

Caption: Hypothetical signaling pathway for the compound.

This proposed pathway can be validated experimentally by using techniques like Western blotting to measure the phosphorylation of CREB or qPCR to measure the expression of target genes like c-Fos following compound treatment.

In Vivo Target Engagement and Efficacy

The ultimate test of a CNS drug is its ability to cross the blood-brain barrier (BBB) and exert a functional effect in a living organism.

Key In Vivo Experiments:

  • Pharmacokinetics and BBB Penetration: Administer the compound to rodents and measure its concentration in both plasma and brain tissue over time to determine its ability to reach its CNS target.[8] In vitro BBB models, such as transwell assays with brain microvascular endothelial cells, can be used as an initial screen.[9][10][11]

  • Target Engagement: Use techniques like ex vivo autoradiography or positron emission tomography (PET) with a suitable radiotracer to confirm that the compound engages Receptor X in the brain at relevant doses.

  • Behavioral Models: Select a behavioral model relevant to the function of Receptor X. For example, if Receptor X is implicated in anxiety, test the compound in models like the elevated plus maze or open field test.[8][12] Preclinical EEG can also provide valuable biomarkers of CNS activity.[13]

Section 5: The Role of Structure-Activity Relationship (SAR)

Throughout this process, it is vital to conduct Structure-Activity Relationship (SAR) studies.[14][15][16] Synthesizing and testing analogs of this compound is crucial for several reasons:

  • Confirming the Pharmacophore: SAR helps identify the key chemical features of the molecule responsible for its activity.[3][17]

  • Lead Optimization: It guides the modification of the molecule to improve potency, selectivity, and pharmacokinetic properties.

  • Validating the Mechanism: A consistent SAR between binding affinity and functional activity across multiple analogs strongly supports the proposed mechanism of action.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a systematic, multi-disciplinary endeavor. It requires a logical progression from broad, unbiased screening to highly specific target validation and in vivo testing. By following the integrated and self-validating workflows outlined in this guide—combining phenotypic screening, chemical proteomics, molecular pharmacology, and in vivo studies—researchers can confidently and efficiently uncover the biological basis of a compound's activity, paving the way for its potential development as a novel therapeutic agent.

References

  • The future of CNS drug development: signs of real progress. (2025). Drug Discovery World. [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]

  • A Brief Overview on Chemistry and Biology of Benzoxepine. (2017). Bentham Science. [Link]

  • This compound. MySkinRecipes. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

  • Target Identification Services. MtoZ Biolabs. [Link]

  • Nikolic, K., et al. (2018). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. [Link]

  • Essential CNS drug development – pre-clinical development (Chapter 3). Cambridge University Press & Assessment. [Link]

  • In Vitro Blood Brain Barrier Models for Drug Development. (2022). Tempo Bioscience. [Link]

  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

  • Phenotypic Screening in CNS Drug Discovery. NeuroProof. [Link]

  • SAR: Structure Activity Relationships. CDD Vault. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. [Link]

  • On Exploring Structure Activity Relationships. PMC - NIH. [Link]

  • Preclinical assessment of CNS drug action using eye movements in mice. PubMed. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). News-Medical.net. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • What is the structure-activity relationship SAR in drug design?. (2025). Patsnap Synapse. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]

  • Drug elucidation: invertebrate genetics sheds new light on the molecular targets of CNS drugs. PMC - NIH. [Link]

  • CNS Preclinical Disease Models - Parkinson & Stroke. Syncrosome. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Biomarker Detection for CNS Conditions. (2024). MD Biosciences. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Novel Benzoxepine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxepine scaffold represents a privileged heterocyclic system due to its presence in a variety of naturally occurring compounds and its significant potential in medicinal chemistry.[1] Derivatives of benzoxepine have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies for discovering and isolating novel benzoxepine compounds from both natural sources and synthetic libraries. We will delve into the strategic approaches for screening, detailed protocols for isolation and purification, and the critical techniques for structural elucidation, all while emphasizing the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the Benzoxepine Scaffold

Benzoxepines are a class of heterocyclic compounds characterized by a benzene ring fused to a seven-membered oxepine ring. This structural motif imparts a unique three-dimensional conformation that allows for diverse interactions with biological targets.[3] The inherent flexibility and chirality of the oxepine ring provide a rich chemical space for the development of novel therapeutic agents.

Naturally occurring benzoxepines have been isolated from a diverse range of organisms, including fungi, marine organisms, and plants.[2][4] For example, Pterulinic acid and Pterulone, isolated from the Pterula species of fungi, are known inhibitors of NADH:ubiquinone oxidoreductase.[2] Similarly, compounds extracted from the mangrove Rhizophora annamaloyana have shown significant anti-inflammatory properties.[2] These natural products serve as a crucial starting point and inspiration for the design and synthesis of new benzoxepine-based drugs.

The pharmacological significance of this scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. These include potent anti-inflammatory effects through the inhibition of key enzymes like p38 MAP kinase, as well as cytotoxic activity against various cancer cell lines.[2][5]

Discovery Strategies: Identifying Novel Benzoxepine Hits

The discovery of new benzoxepine compounds can be approached through two primary avenues: isolation from natural sources and targeted synthesis. The choice of strategy is often dictated by the research objectives, available resources, and the desired novelty of the chemical matter.

Natural Product Discovery Workflow

The exploration of biodiversity for novel chemical entities remains a cornerstone of drug discovery.[6] Marine organisms, in particular, have emerged as a rich source of unique secondary metabolites, including benzoxepines.[4]

Natural_Product_Workflow cluster_collection Collection & Extraction cluster_screening Screening & Hit Identification cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Collection Sample Collection (e.g., Marine Fungi, Plants) Extraction Solvent-Based Extraction Collection->Extraction Biomass Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Crude_Extract->Bioassay Hit_Extract Active Extract (Hit) Bioassay->Hit_Extract Fractionation Chromatographic Fractionation Hit_Extract->Fractionation Pure_Compound Isolation of Pure Compounds Fractionation->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Structure Structure Determination Spectroscopy->Structure

Caption: Workflow for the discovery of benzoxepines from natural sources.

  • Preparation of Crude Extract:

    • Air-dry and grind the biological material (e.g., fungal biomass, plant roots).

    • Perform sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to partition compounds based on their chemical properties.

    • Concentrate the extracts under reduced pressure to yield crude extracts.

  • Initial Bioactivity Screening:

    • Screen the crude extracts in a panel of relevant in vitro bioassays.[6] Examples include MTT assays for cytotoxicity against cancer cell lines or assays to measure the inhibition of pro-inflammatory cytokines.[4][7]

    • The rationale here is to identify the extract containing the desired biological activity, thereby focusing subsequent isolation efforts.

  • Chromatographic Fractionation:

    • Subject the most active crude extract to column chromatography on silica gel or other suitable stationary phases.

    • Elute with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the components into fractions of decreasing complexity.

    • Monitor the separation using Thin Layer Chromatography (TLC).[8]

  • Iterative Bioassay and Purification:

    • Test each fraction in the same bioassay to identify the active fractions.

    • Pool the active fractions and subject them to further rounds of chromatography, often employing different techniques like High-Performance Liquid Chromatography (HPLC) with reverse-phase or normal-phase columns, to achieve higher purity.[9] This iterative process is crucial for isolating the bioactive compound(s).

Synthetic Approaches to Benzoxepine Libraries

Chemical synthesis offers the advantage of creating novel benzoxepine analogs with tailored properties. Various synthetic strategies have been developed to construct the benzoxepine core.[2]

Key Synthetic Methodologies:

  • Intramolecular Heck Reaction: This powerful reaction forms the seven-membered ring by coupling an aryl halide with an alkene tether.[2]

  • Ring-Closing Metathesis (RCM): RCM has been successfully employed to cyclize diene precursors into the benzoxepine ring system.[2][10]

  • From Salicylaldehyde Derivatives: Salicylaldehydes are versatile starting materials that can undergo reactions like Knoevenagel condensation followed by intramolecular cyclization to yield benzoxepine derivatives.[2]

  • Wagner-Meerwein Rearrangement: Dibenzo[b,f]oxepines can be synthesized from 9-hydroxyalkylxanthenes through a Wagner-Meerwein rearrangement.[3]

  • Nucleophilic Aromatic Substitution (SNAr) and McMurry Condensation: This two-step process involves an intermolecular SNAr reaction to form a diaryl ether, followed by an intramolecular McMurry condensation to construct the dibenzo[b,f]oxepine core.[5]

Synthetic_Strategies cluster_methods Synthetic Methodologies Start Simple Precursors (e.g., Salicylaldehydes, Phenols) Heck Intramolecular Heck Reaction Start->Heck RCM Ring-Closing Metathesis Start->RCM Knoevenagel Knoevenagel Condensation Start->Knoevenagel Wagner Wagner-Meerwein Rearrangement Start->Wagner SNAr SNAr / McMurry Condensation Start->SNAr Benzoxepine Benzoxepine Core Heck->Benzoxepine RCM->Benzoxepine Knoevenagel->Benzoxepine Wagner->Benzoxepine SNAr->Benzoxepine

Caption: Key synthetic routes to the benzoxepine scaffold.

Isolation and Purification: From Complex Mixture to Pure Compound

The isolation of a specific benzoxepine from a complex mixture, be it a natural extract or a synthetic reaction mixture, is a critical step that relies on a combination of chromatographic techniques. The choice of technique is guided by the polarity, size, and charge of the target molecule.

Chromatographic Techniques

Table 1: Comparison of Chromatographic Techniques for Benzoxepine Isolation

TechniqueStationary PhaseMobile PhasePrinciple of SeparationApplication
Column Chromatography Silica gel, AluminaOrganic solvents (e.g., hexane, ethyl acetate)AdsorptionInitial fractionation of crude extracts.
Thin Layer Chromatography (TLC) Silica gel, AluminaOrganic solventsAdsorptionMonitoring reactions and column chromatography fractions.[8]
High-Performance Liquid Chromatography (HPLC) C18 (Reverse-phase), Silica (Normal-phase)Acetonitrile/water, Methanol/waterPartitioningFinal purification of compounds, separation of isomers.[9]
Supercritical Fluid Chromatography (UPC²) Torus ColumnsSupercritical CO₂, MethanolPolarity and molecular shapeSeparation of positional isomers.[11]

The separation of isomers, which often exhibit very similar physical properties, can be particularly challenging.[11] Specialized HPLC columns, such as those with calixarene-based stationary phases, have been shown to be effective for the separation of cis- and trans-isomers of certain benzoxepine derivatives.[9]

Structural Elucidation: Defining the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.[12]

Core Spectroscopic Methods

Elucidation_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis Pure_Compound Pure Isolated Compound MS Mass Spectrometry (MS) - Molecular Weight & Formula Pure_Compound->MS NMR NMR Spectroscopy - 1H, 13C, COSY, HMBC, HSQC - Connectivity & Stereochemistry Pure_Compound->NMR IR Infrared (IR) Spectroscopy - Functional Groups Pure_Compound->IR UV_Vis UV-Vis Spectroscopy - Electronic Transitions Pure_Compound->UV_Vis Structure Final Structure MS->Structure NMR->Structure IR->Structure UV_Vis->Structure

Caption: The workflow for structural elucidation of a novel compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the complete structure of an organic molecule.

    • ¹H NMR: Provides information about the number and chemical environment of protons. Aromatic protons in the benzoxepine scaffold typically appear between 6.5 and 8.4 ppm.[3]

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms, allowing for the complete assembly of the molecular structure.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as carbonyls (C=O), hydroxyls (O-H), and aromatic rings (C=C).[3]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[4][14]

Computational Approaches in Benzoxepine Discovery

In silico methods are increasingly integral to modern drug discovery, accelerating the process and reducing costs.[15]

  • Virtual Screening: Computational libraries of benzoxepine derivatives can be docked into the active sites of biological targets to predict binding affinities and identify potential hits.[15]

  • Pharmacophore Modeling: A pharmacophore model can be generated from known active benzoxepine compounds to define the essential structural features required for biological activity. This model can then be used to search for new compounds with similar features.[16]

  • ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel benzoxepine derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and testing.[17]

Future Perspectives

The benzoxepine scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Future research will likely focus on:

  • Exploring Untapped Natural Sources: Continued investigation of unique ecological niches, such as extremophiles and symbiotic microorganisms, may lead to the discovery of novel benzoxepine structures.

  • Development of Novel Synthetic Methodologies: New and more efficient synthetic routes will enable the creation of more complex and diverse benzoxepine libraries.[18][19]

  • Integration of Artificial Intelligence: Machine learning and AI will play an increasingly important role in predicting the biological activities and ADMET properties of virtual benzoxepine libraries, further streamlining the discovery process.

By integrating the strategies and methodologies outlined in this guide, researchers can effectively navigate the path from initial concept to the discovery and isolation of novel benzoxepine compounds with the potential to become next-generation therapeutics.

References

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023-07-30). International Journal of Scientific Research in Modern Science and Technology. [Link]

  • Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. (2023-06-12). ResearchGate. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023-01-09). MDPI. [Link]

  • Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. (2023-06-19). PMC. [Link]

  • Vomitoxin. Wikipedia. [Link]

  • Previous approaches and present work for the preparation of benzoxepine heterocycles. ResearchGate. [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024-06-29). Hilaris Publisher. [Link]

  • Separation of cis- and trans-isomers of thioxanthene and dibenz[b,e]oxepin derivatives on calixarene- and resorcinarene-bonded high-performance liquid chromatography stationary phases. PubMed. [Link]

  • A Brief Overview on Chemistry and Biology of Benzoxepine. (2017-09-01). Bentham Science Publishers. [Link]

  • Synthesis of benzoxepine derivatives. ResearchGate. [Link]

  • Design and Synthesis of Benzoxepine–Based 1,2,3‐Triazoles: Molecular Docking and in vitro Antimicrobial Activity Evaluation. (2022-06-08). ResearchGate. [Link]

  • THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. [Link]

  • Novel phenyl-1-benzoxepinols from butcher's broom (Rusci rhizoma). PubMed. [Link]

  • Recent advances in screening active components from natural products based on bioaffinity techniques. (2020-06-03). PubMed Central. [Link]

  • Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Metathesis. ResearchGate. [Link]

  • Screening bioactive compounds from natural product and its preparations using Capillary Electrophoresis. (2017-09-01). ResearchGate. [Link]

  • 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed. [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. (2025-10-06). PMC. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]

  • synthesis, crystal structure, biological evaluation and docking studies of mono- and bis-benzo[b]oxepines as non-steroidal estrogens. PubMed. [Link]

  • Computational methods in drug discovery. (2016-12-12). Beilstein Journals. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • Discovery of a novel benzopyranyl compound as a potent in vitro and in vivo osteogenic agent. RSC Publishing. [Link]

  • Screening techniques for the identification of bioactive compounds in natural products. PubMed. [Link]

  • Structure of (a) azepine, thiepine, phosphepine, selenepine, and oxepine (A). ResearchGate. [Link]

  • Discovery of novel benzothienoazepine derivatives as potent inhibitors of respiratory syncytial virus. (2017-05-15). PubMed. [Link]

  • Computational Drug Design. Biophysics. [Link]

  • isomers of thioxanthene and dibenz[b,e]oxepin derivatives with calixarenes and resorcinarenes as additives in nonaqueous capillary electrophoresis. PubMed. [Link]

  • Pharmacological and Biological Activities of Benzazepines: An Overview. (2025-08-09). ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol (CAS Number: 20426-87-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and development. The heterocyclic scaffold of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol presents a compelling starting point for medicinal chemistry campaigns, particularly for those targeting the central nervous system and other biological pathways. This guide is intended to provide a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications, grounded in the available scientific literature. It is designed not as a rigid protocol but as a foundational resource to inform and guide further research and development.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 20426-87-3, is a bicyclic organic compound featuring a benzene ring fused to a seven-membered oxepine ring, with a hydroxyl group at the 5-position.[1][2] This structure imparts a unique three-dimensional conformation that can be exploited in the design of molecules with specific biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20426-87-3[1]
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
IUPAC Name 2,3,4,5-tetrahydro-1-benzoxepin-5-ol[2]
Synonyms This compound, 3,4-Dihydro-2H-benzo[b]oxepin-5-ol[1][2]
Melting Point 75-76 °C[3]
Boiling Point (Predicted) 283.6 ± 19.0 °C[3]
Density (Predicted) 1.156 ± 0.06 g/cm³[3]
Storage 2-8°C, sealed, dry[3]

Synthesis and Purification

The primary route to obtaining this compound is through the reduction of its corresponding ketone precursor, 2,3,4,5-tetrahydro-1-benzoxepin-5-one. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using common reducing agents.

Synthesis of the Precursor: 2,3,4,5-Tetrahydro-1-benzoxepin-5-one

While a specific, detailed protocol for the synthesis of this precursor was not found in the reviewed literature, the general synthesis of benzoxepinones often involves intramolecular cyclization reactions.

Reduction to this compound: A General Protocol

The reduction of the carbonyl group in 2,3,4,5-tetrahydro-1-benzoxepin-5-one to a hydroxyl group can be accomplished using various reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a common and effective method for this type of transformation due to its selectivity and mild reaction conditions.

Experimental Workflow: Reduction of 2,3,4,5-Tetrahydro-1-benzoxepin-5-one

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Isolation cluster_3 Purification A 2,3,4,5-Tetrahydro-1-benzoxepin-5-one C Round-bottom flask A->C B Methanol or Ethanol B->C D Cool to 0°C (ice bath) C->D E Slowly add Sodium Borohydride (NaBH4) D->E F Stir at 0°C to room temperature E->F G Quench with water/dilute HCl F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Dry organic layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Column Chromatography (Silica gel) J->K L Recrystallization J->L M Pure this compound K->M L->M

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,3,4,5-tetrahydro-1-benzoxepin-5-one in a suitable alcoholic solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. The molar equivalent of NaBH₄ should be carefully calculated, typically using a slight excess.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C for a specified time, then warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Analytical Characterization

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the benzylic proton adjacent to the hydroxyl group, and the aliphatic protons of the oxepine ring. The multiplicity and integration of these signals would confirm the structure.
¹³C NMR Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons of the oxepine ring.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.20 g/mol ). Fragmentation patterns would provide further structural information.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group. Absorptions corresponding to C-O stretching and C-H stretching of the aromatic and aliphatic portions of the molecule would also be present.

Potential Applications and Biological Activity

The this compound scaffold is a valuable building block in medicinal chemistry.[3] Its cyclic ether structure combined with a hydroxyl group makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.[3]

Derivatives of the broader benzoxepine and dibenzo[b,f]oxepine classes have demonstrated a wide range of pharmacological activities, including:

  • Anticancer Properties: Some dibenzo[b,f]oxepine derivatives have shown potential as microtubule inhibitors, a mechanism relevant to cancer chemotherapy.

  • Neuroprotective and CNS Activity: The benzoxepine scaffold is found in compounds with antidepressant, antipsychotic, and anxiolytic properties. The structural features of this compound make it a candidate for the design of novel CNS-active agents.[3]

  • Anti-inflammatory and Analgesic Effects: Certain dibenzo[b,f]oxepine derivatives have exhibited anti-inflammatory and analgesic activities.

  • Enzyme Inhibition: Derivatives of 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines have been identified as potent inhibitors of acyl-CoA cholesterol O-acyl transferase (ACAT), an enzyme involved in cholesterol metabolism.[4]

The presence of the hydroxyl group in this compound provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Diagram: Potential Derivatization Pathways

G cluster_0 Derivatization Reactions A This compound B Esterification A->B C Etherification A->C D Substitution Reactions A->D E Oxidation A->E F Bioactive Derivatives B->F C->F D->F E->F

Caption: Potential derivatization pathways from the hydroxyl group.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not located, safety data for structurally related compounds, such as fluoro-substituted analogs, suggest that this compound should be handled with care.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Based on related compounds, potential hazards may include:

  • Skin irritation.

  • Serious eye irritation.

  • Respiratory irritation.

It is imperative to consult a comprehensive and up-to-date MSDS for this specific compound before handling.

Conclusion

This compound is a promising heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis via the reduction of the corresponding ketone is a feasible and scalable approach. The diverse biological activities reported for the broader benzoxepine class of compounds underscore the value of this scaffold in medicinal chemistry. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is warranted to fully explore the therapeutic potential of this interesting molecule.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-tetrahydro-1-benzoxepin-5-one. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Benzoxepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzoxepine Scaffolds in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells.[1][2] While acute inflammation is a protective and self-limiting process, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.[3] Key mediators of the inflammatory cascade include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as signaling molecules such as nitric oxide (NO) and prostaglandins (e.g., PGE2).[1][2] These mediators are regulated by complex signaling networks, prominently featuring the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

The benzoxepine moiety is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Recent studies have highlighted the anti-inflammatory potential of benzoxepine and its saturated analog, benzoxepane, making them attractive candidates for the development of novel anti-inflammatory agents.[6][7] Notably, certain benzoxepane derivatives have been shown to exert their anti-inflammatory effects by targeting Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, thereby inhibiting the activation of the NLRP3 inflammasome.[6][7][8]

This comprehensive guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to robustly evaluate the anti-inflammatory properties of novel benzoxepine derivatives. The protocols described herein are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines. We will cover a tiered approach, beginning with essential in vitro screening assays to determine cytotoxicity and primary anti-inflammatory activity, followed by mechanistic assays to elucidate the mode of action, and culminating in a standard in vivo model to assess efficacy in a physiological context.

Tier 1: Primary In Vitro Screening

The initial phase of screening is designed to rapidly assess the anti-inflammatory potential and cellular toxicity of the benzoxepine derivatives. The murine macrophage cell line, RAW 264.7, is an excellent model for these studies as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Cytotoxicity Assessment (MTT Assay)

Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not a result of cytotoxicity. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability. This assay should be performed concurrently with the primary anti-inflammatory assays to determine the non-toxic concentration range of the test compounds.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the benzoxepine derivatives in DMEM. After 24 hours, remove the old media from the cells and add 100 µL of fresh media containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Incubate for another 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

Compound IDConcentration (µM)% Cell Viability (Mean ± SD)
BZD-001199.8 ± 2.1
1098.5 ± 3.5
2595.2 ± 4.0
5088.7 ± 5.2
10055.1 ± 6.8
Vehicle0.1% DMSO100 ± 1.9
Nitric Oxide (NO) Production Assay (Griess Test)

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in the production of NO, a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in the cytotoxicity protocol. After 24 hours, pre-treat the cells with non-toxic concentrations of the benzoxepine derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibitory effect as a percentage of the LPS-stimulated vehicle control.

Tier 2: Mechanistic Elucidation

Once a benzoxepine derivative has demonstrated promising anti-inflammatory activity with low cytotoxicity, the next step is to investigate its potential mechanism of action. This involves examining its effects on key inflammatory mediators and signaling pathways.

Measurement of Pro-inflammatory Cytokines (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that are significantly upregulated in LPS-stimulated macrophages.[2] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in the cell culture supernatant.[1][9][10]

Protocol (General Sandwich ELISA):

  • Sample Collection: Collect the cell culture supernatants from the NO assay (or a parallel experiment) after 24 hours of LPS stimulation. Centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits (e.g., from R&D Systems, Thermo Fisher Scientific). A general workflow is as follows:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add standards and samples to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards.[11] Interpolate the concentration of the cytokines in the samples from the standard curve.[12] Calculate the percentage inhibition compared to the LPS-stimulated vehicle control.

Data Presentation:

CompoundConcentration (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control-< 10-< 10-
LPS (1 µg/mL)-2540 ± 15003120 ± 2100
BZD-001101850 ± 12027.22250 ± 18027.9
25980 ± 9061.41100 ± 11064.7
Dexamethasone1450 ± 5082.3520 ± 6583.3

Experimental Workflow for ELISA

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection p1 Coat plate with capture antibody p2 Wash p1->p2 p3 Block plate p2->p3 p4 Wash p3->p4 a1 Add standards and samples p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add detection antibody a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 a7 Add HRP conjugate a6->a7 a8 Incubate a7->a8 a9 Wash a8->a9 d1 Add substrate a9->d1 d2 Incubate d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance d3->d4 Western_Blot_Workflow start Cell Lysis and Protein Extraction quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary wash1 Wash primary->wash1 secondary Secondary Antibody Incubation wash1->secondary wash2 Wash secondary->wash2 detect Detection (ECL) wash2->detect image Imaging and Densitometry detect->image

Caption: Key steps in a Western blotting experiment. [13][14] Signaling Pathway Diagrams

NF-κB Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB nucleus Nucleus NFkB->nucleus translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->genes induces

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKK3/6 TAK1->MKKs activates p38 p38 MAPK MKKs->p38 phosphorylates AP1 AP-1 p38->AP1 activates genes Pro-inflammatory Gene Expression AP1->genes induces

Sources

Unlocking Cellular Secrets: A Guide to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol as a potential chemical probe. We will delve into the core principles of chemical probe development and application, using this specific molecule as a framework for target identification and validation. This guide is designed to be a practical resource, blending theoretical knowledge with actionable protocols.

Introduction: The Promise of a Novel Scaffold

This compound is a heterocyclic compound characterized by a fused benzene ring and a seven-membered oxepine ring containing a hydroxyl group.[1][2] While it has been primarily utilized as a building block in the synthesis of more complex, biologically active molecules, particularly those targeting the central nervous system, its inherent structural features suggest its potential as a valuable chemical probe.[1] The strategic placement of the hydroxyl group offers a reactive handle for derivatization, a key step in developing affinity reagents and tagged probes for target discovery.

The dibenzo[b,f]oxepine scaffold, a related structure, is found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3] This precedent suggests that the simpler tetrahydrobenzo[b]oxepin core of our subject molecule could interact with a variety of important protein targets. This application note will therefore outline a systematic approach to validate and utilize this compound as a chemical probe to explore these potential interactions.

PART 1: Foundational Principles of a High-Quality Chemical Probe

Before embarking on experimental work, it is crucial to understand the defining characteristics of a reliable chemical probe. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context.[4] Unlike a drug, its primary purpose is not therapeutic but rather to selectively engage a target to answer a biological question.

Key attributes of a robust chemical probe include:

  • Potency: The probe should bind to its target with high affinity, typically in the nanomolar range.

  • Selectivity: It should exhibit high selectivity for the intended target over other proteins, especially those within the same family.

  • Cellular Activity: The probe must be able to penetrate the cell membrane and engage its target in a cellular environment.

  • Mechanism of Action: The mode of interaction with the target (e.g., competitive, allosteric) should be well-characterized.

  • Availability of a Negative Control: A structurally similar but biologically inactive analog is essential to distinguish on-target effects from off-target or compound-specific artifacts.[4]

PART 2: Validating this compound as a Chemical Probe

This section outlines a hypothetical workflow to assess the suitability of this compound as a chemical probe.

Step 1: Synthesis of a Probe Suite

To validate and utilize this molecule, a "probe suite" should be synthesized. This includes the parent compound, a tagged version for target identification, and a negative control.

  • Parent Compound (1): this compound.

  • Tagged Probe (2): The hydroxyl group of the parent compound can be derivatized with a linker attached to a reporter tag, such as biotin for affinity purification or a fluorophore for imaging. The linker should be strategically chosen to minimize disruption of the parent molecule's binding properties.[]

  • Negative Control (3): An ideal negative control would be a close structural analog that is devoid of the key interacting feature. For this compound, this could be the corresponding deoxy derivative, 2,3,4,5-Tetrahydrobenzo[b]oxepin, or a stereoisomer with significantly reduced activity if the binding is stereospecific.

Step 2: Initial Biological Characterization

A broad phenotypic screen in relevant cell lines (e.g., neuronal cells, cancer cell lines) should be performed to identify any interesting biological activity of the parent compound.[6] This will provide a functional readout to guide target deconvolution efforts.

Step 3: Target Identification using Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful chemoproteomic technique to identify the cellular targets of a small molecule.[7][8]

Protocol 1: Affinity Pulldown Assay

  • Probe Immobilization: The biotinylated probe (2) is immobilized on streptavidin-coated magnetic beads.

  • Lysate Preparation: Prepare a cell lysate from the cell line of interest.

  • Incubation: Incubate the lysate with the probe-immobilized beads. To identify specific binders, a competition experiment should be run in parallel where the lysate is pre-incubated with an excess of the parent compound (1) before adding the beads.

  • Washing: Thoroughly wash the beads to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: The eluted proteins are then identified by mass spectrometry (LC-MS/MS).

  • Data Analysis: True targets will be present in the pulldown with the biotinylated probe but significantly reduced or absent in the competition experiment.

Workflow for Affinity-Based Protein Profiling

AfBPP_Workflow cluster_prep Probe & Lysate Preparation cluster_binding Binding & Competition cluster_analysis Analysis Lysate Cell Lysate Incubate_NoComp Incubate Lysate with Probe Lysate->Incubate_NoComp Incubate_Comp Pre-incubate Lysate with (1), then add Probe Lysate->Incubate_Comp Probe Biotinylated Probe (2) on Streptavidin Beads Probe->Incubate_NoComp Probe->Incubate_Comp Competitor Excess Parent Compound (1) Competitor->Incubate_Comp Wash Wash Beads Incubate_NoComp->Wash Incubate_Comp->Wash Elute Elute Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Hits Identify Specific Binders MS->Hits

Caption: Workflow for target identification using affinity-based protein profiling.

Step 4: Target Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm direct target engagement in a cellular context.[9][10][11] The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[11]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the parent compound (1) or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Protein Detection: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Illustrative CETSA Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells_Vehicle Cells + Vehicle Heat_Gradient Heat across a temperature gradient Cells_Vehicle->Heat_Gradient Cells_Compound Cells + Compound (1) Cells_Compound->Heat_Gradient Lyse Cell Lysis & Centrifugation Heat_Gradient->Lyse Separate Separate Soluble & Pelleted Fractions Lyse->Separate Detect Quantify Target Protein (e.g., Western Blot) Separate->Detect Plot Generate Melt Curves Detect->Plot

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

PART 3: Application in Elucidating a Signaling Pathway

Once a target is validated, this compound can be used to probe its function in a signaling pathway. For instance, if the identified target is a kinase, the probe can be used to study the downstream effects of inhibiting its activity.

Protocol 3: Investigating Downstream Signaling

  • Cell Treatment: Treat cells with the parent compound (1) and the negative control (3) at various concentrations and time points.

  • Lysate Preparation: Prepare cell lysates.

  • Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of known downstream substrates of the target kinase.

  • Phenotypic Assays: Conduct relevant cell-based assays (e.g., proliferation, migration, apoptosis) to link target engagement with a cellular phenotype.

A reduction in the phosphorylation of a downstream substrate in cells treated with the active probe but not the negative control would provide strong evidence for the on-target activity of the probe within a signaling cascade.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway Probe Probe (1) Target Target Protein (e.g., Kinase) Probe->Target Inhibition Phospho_Substrate Phosphorylated Substrate Target->Phospho_Substrate Phosphorylation Substrate Downstream Substrate Substrate->Target Response Cellular Response Phospho_Substrate->Response

Caption: Modulation of a signaling pathway by the chemical probe.

Data Presentation and Interpretation

All quantitative data from these experiments should be meticulously documented and presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Validation Data for this compound

ParameterValueMethod
Target Binding Affinity (Kd) 50 nMIsothermal Titration Calorimetry
Cellular Potency (EC50) 200 nMCell-based functional assay
CETSA Shift (ΔTm) +4.5 °CCellular Thermal Shift Assay
Selectivity >100-fold vs. related targetsKinome screen

Conclusion

This compound represents a promising starting point for the development of a chemical probe. Its straightforward derivatization potential and the biological relevance of related scaffolds make it an attractive tool for chemical biology and drug discovery. By following the systematic validation and application workflow outlined in this guide—from probe synthesis and target identification to in-cell validation and pathway analysis—researchers can confidently utilize this molecule to uncover new biological insights and potential therapeutic targets. The rigorous use of a negative control and orthogonal validation methods like CETSA are paramount to ensuring the generation of reliable and reproducible data.

References

  • MySkinRecipes. This compound. Available at: [Link]. (Accessed January 25, 2026).

  • PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. Available at: [Link]. (Accessed January 25, 2026).

  • ACS Chemical Biology. Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. Available at: [Link]. (Accessed January 25, 2026).

  • PubMed. Target Identification Using Chemical Probes. Available at: [Link]. (Accessed January 25, 2026).

  • National Center for Biotechnology Information. How chemoproteomics can enable drug discovery and development. Available at: [Link]. (Accessed January 25, 2026).

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]. (Accessed January 25, 2026).

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. Available at: [Link]. (Accessed January 25, 2026).

  • National Center for Biotechnology Information. Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. Available at: [Link]. (Accessed January 25, 2026).

  • National Center for Biotechnology Information. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Available at: [Link]. (Accessed January 25, 2026).

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available at: [Link]. (Accessed January 25, 2026).

  • Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]. (Accessed January 25, 2026).

  • National Center for Biotechnology Information. Design and Development of Molecular Imaging Probes. Available at: [Link]. (Accessed January 25, 2026).

  • Wikipedia. Chemoproteomics. Available at: [Link]. (Accessed January 25, 2026).

  • Chinese Journal of Pharmacology and Toxicology. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Available at: [Link]. (Accessed January 25, 2026).

  • ResearchGate. Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Available at: [Link]. (Accessed January 25, 2026).

  • ResearchGate. Chemical probes for target identification. Available at: [Link]. (Accessed January 25, 2026).

  • ResearchGate. General schemes of affinity‐based protein profiling. Available at: [Link]. (Accessed January 25, 2026).

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]. (Accessed January 25, 2026).

  • Royal Society of Chemistry. Chemical proteomics approaches for identifying the cellular targets of natural products. Available at: [Link]. (Accessed January 25, 2026).

  • National Center for Biotechnology Information. Composition and Antioxidant Activities of Volatile Organic Compounds in Radiation-Bred Coreopsis Cultivars. Available at: [Link]. (Accessed January 25, 2026).

  • Open Targets. Probing your next target? Chemical Probes feature in Open Targets. Available at: [Link]. (Accessed January 25, 2026).

  • Der Pharma Chemica. Synthesis of oxcarbazepine by newer method. Available at: [Link]. (Accessed January 25, 2026).

  • ResearchGate. Antibacterial and Antioxidant Cassane Diterpenoids from Caesalpinia benthamiana. Available at: [Link]. (Accessed January 25, 2026).

  • MtoZ Biolabs. Target Identification Services. Available at: [Link]. (Accessed January 25, 2026).

  • National Center for Biotechnology Information. Multiplexed protein profiling by sequential affinity capture. Available at: [Link]. (Accessed January 25, 2026).

  • National Center for Biotechnology Information. Automation to Enable High-throughput Chemical Proteomics. Available at: [Link]. (Accessed January 25, 2026).

  • Chem-Impex. 3,4-Dihydro-2H-benzo[b]oxepin-5-one. Available at: [Link]. (Accessed January 25, 2026).

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]. (Accessed January 25, 2026).

  • Royal Society of Chemistry. Structure-based design and analysis of SuFEx chemical probes. Available at: [Link]. (Accessed January 25, 2026).

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]. (Accessed January 25, 2026).

  • ACS Publications. Scaling Up Sequential Stepwise DNA Displacement-Based Signal Exchange for Rapid Ultraplex Fluorescent Imaging in Cells and Tissues. Available at: [Link]. (Accessed January 25, 2026).

Sources

Application Note: High-Throughput Screening of Benzoxepine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Privileged Scaffolds

In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic potential is a paramount challenge. High-Throughput Screening (HTS) serves as a cornerstone of this effort, enabling the rapid and automated evaluation of vast chemical libraries against specific biological targets.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of HTS campaigns focused on benzoxepine libraries.

The benzoxepine core is recognized as a "privileged scaffold" in medicinal chemistry.[3] This designation is earned due to its versatile three-dimensional structure which allows it to bind to a wide range of biological targets with high affinity.[4] Derivatives of this seven-membered heterocyclic ring system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-allergic properties.[4][5][6] For instance, specific benzoxepine derivatives have been identified as potent Topoisomerase I inhibitors and modulators of the estrogen receptor, highlighting their relevance in oncology.[5][7] The inherent bioactivity of this scaffold makes benzoxepine libraries a rich source for hit identification.

This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure scientific integrity and the generation of reliable, actionable data. We will cover the entire workflow, from initial assay development and validation to primary screening, hit confirmation, and data interpretation, providing field-proven insights to navigate the complexities of an HTS campaign.

Section 1: Assay Development and Optimization: The Foundation of a Successful Screen

The validity of any HTS campaign is wholly dependent on the quality of the assay. A robust, reproducible, and sensitive assay is non-negotiable. The choice between a biochemical and a cell-based format is the first critical decision point and is dictated by the biological question being addressed.

  • Biochemical Assays: These cell-free systems offer a direct measure of a compound's effect on a purified target, such as an enzyme or receptor.[8] They are often preferred for their simplicity and lower potential for compound interference. However, their results may not always translate to a complex cellular environment.[9]

  • Cell-Based Assays: These assays utilize living cells, providing a more physiologically relevant context by accounting for factors like cell permeability, metabolism, and off-target effects.[10][11] They can measure a wide range of cellular responses, including proliferation, toxicity, and the activation of signaling pathways.[9][12] While more complex, their results often have higher translational value.[11]

Given the known anti-proliferative effects of many benzoxepine derivatives, a cell-based assay measuring cytotoxicity is an excellent and broadly applicable starting point for screening a library with diverse potential targets.

Assay Miniaturization and Quality Control

To conserve valuable library compounds and reduce reagent costs, assays are typically miniaturized into 384- or 1536-well plate formats.[1] This process requires rigorous optimization and validation to ensure the assay remains robust at lower volumes. The quality and reliability of an HTS assay are quantified using several statistical parameters.

ParameterDescriptionGoal for a Robust Assay
Z'-Factor A measure of assay quality that reflects the dynamic range and data variation. It is calculated using the means and standard deviations of the positive and negative controls.Z' ≥ 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control. It indicates the dynamic range of the assay.S/B ≥ 5 (assay dependent)
Coefficient of Variation (%CV) A measure of the relative variability of the data, calculated as (Standard Deviation / Mean) * 100. It is assessed for both positive and negative controls.%CV ≤ 15%

Establishing these parameters is a prerequisite for initiating the full-scale screen. It ensures that the distinction between active "hits" and background noise is statistically significant and reproducible.[13]

Protocol 1: Development and Validation of a Cell-Based Cytotoxicity Assay

This protocol describes the setup of a luminescence-based cell viability assay (e.g., using Promega's CellTiter-Glo®) in a 384-well format, a common primary assay for identifying anticancer agents.

1. Cell Line Selection and Culture:

  • Choose a cancer cell line relevant to the therapeutic area of interest (e.g., MCF-7 breast cancer cells for screening estrogen receptor modulators or HCT116 colon cancer cells for general cytotoxicity).[5]
  • Maintain cells in the recommended culture medium and conditions. Ensure cells are in the logarithmic growth phase and show consistent morphology.

2. Seeding Density Optimization:

  • Objective: To determine the optimal number of cells per well that ensures linear assay response and avoids overgrowth during the incubation period.
  • Plate a range of cell densities (e.g., 500 to 5,000 cells/well) in a 384-well plate.
  • Incubate for the intended assay duration (e.g., 72 hours).
  • Measure cell viability using the chosen lytic reagent.
  • Select the cell density that provides a robust signal well within the linear range of the plate reader.

3. Assay Reagent and Vehicle Tolerance:

  • Objective: To determine the maximum concentration of the vehicle (typically DMSO) that does not affect cell viability and to optimize the concentration of the detection reagent.
  • Seed cells at the optimized density.
  • Add a serial dilution of DMSO (e.g., from 2% down to 0.01%).
  • Incubate and measure viability. The final DMSO concentration in the screen should be well below the level that causes toxicity (typically ≤ 0.5%).

4. Z'-Factor Determination:

  • Objective: To validate the final assay protocol using positive and negative controls.
  • Prepare a 384-well plate by seeding cells at the optimized density.
  • Designate half the plate for the negative control (vehicle/DMSO only) and the other half for the positive control (a known cytotoxic agent, e.g., Staurosporine at a concentration that gives maximum cell kill, such as 1 µM).
  • Incubate for 72 hours.
  • Add the CellTiter-Glo® reagent according to the manufacturer's instructions and read luminescence on a compatible plate reader.
  • Calculate the Z'-Factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|.
  • The assay is validated for HTS if the Z'-Factor is consistently ≥ 0.5.

Section 2: The High-Throughput Screening Workflow

Once a robust assay is established, the full HTS campaign can commence. This is a highly automated, multi-step process designed for efficiency and accuracy.[14] The goal of the primary screen is not to find drugs, but to identify "hits"—compounds that consistently show the desired biological activity and warrant further investigation.[1]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_validation Phase 4: Hit Validation Lib Benzoxepine Library AssayReady Assay-Ready Plates (Single Concentration, e.g., 10 µM) Lib->AssayReady Acoustic Dispensing Screen Automated HTS (Execute Validated Assay) AssayReady->Screen RawData Raw Data Acquisition (e.g., Luminescence Signal) Screen->RawData QC Data Normalization & Quality Control RawData->QC HitPick Hit Identification (e.g., % Inhibition > 50%) QC->HitPick Confirm Hit Confirmation (Re-test from fresh powder) HitPick->Confirm DoseResp Dose-Response Assay (Determine IC50/EC50) Confirm->DoseResp Leads Confirmed Hits for Secondary Screening DoseResp->Leads Hit_Triage_Funnel A Benzoxepine Library (~10,000-100,000 Compounds) B Primary Screen Hits (~100-1,000 Compounds, ~1% Hit Rate) C Confirmed Hits (Dose-Response) (~50-200 Compounds) D Validated Hits (Post-Counter-Screen) (~20-100 Compounds) E Lead Series for Optimization (1-5 Scaffold Families)

Figure 2. The Hit Triage and Validation Funnel.

Section 4: Data Interpretation and Hit Prioritization

After the validation workflow, the research team is left with a set of high-confidence hits. The final step is to analyze this dataset to identify the most promising compounds and chemical series for progression into a hit-to-lead chemistry program.

Sample Data Summary Table
Compound IDPrimary Screen (% Inhibition)IC50 (µM)Luciferase Counter-Screen (% Inhibition)Orthogonal Assay (Apoptosis Induction)Notes
BZX-00185.21.52.1+++High priority hit. Potent and confirmed MoA.
BZX-00291.50.84.5+++Most potent hit. High priority.
BZX-00378.912.385.4-False Positive. Strong luciferase inhibitor.
BZX-00465.1> 501.1+Low potency. Deprioritize.
BZX-00582.42.15.3-Discordant. Active in primary but not orthogonal assay. Possible alternative MoA or artifact.
Beyond Potency: Structure-Activity Relationships (SAR)

The data should be analyzed by medicinal chemists to identify emerging SAR. [15]Are multiple active compounds built around the same core benzoxepine substitution pattern? Grouping hits into chemical series is crucial. A series with multiple active members and a clear potency trend is far more valuable than a potent but isolated "singleton" hit, as it provides a clear path for chemical optimization.

Section 5: Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Suboptimal reagent concentration.- Inconsistent cell health or density.- Unstable positive control.- Re-optimize reagent concentrations.- Validate cell seeding procedure; ensure consistent cell passage number.- Select a more stable and potent positive control.
High Plate-to-Plate Variability - Inconsistent incubation times.- Temperature or humidity gradients in the incubator.- Batch differences in reagents or cells.- Ensure precise timing with automation.- Rotate plate positions in the incubator.- Use a single batch of all reagents and cells for the entire screen.
"Edge Effects" - Evaporation from wells on the plate perimeter.- Uneven temperature distribution across the plate.- Use plates with lids and ensure proper sealing.- Avoid using the outer rows/columns for samples; fill them with media instead.- Use data correction algorithms to normalize for spatial bias. [15]
High False Positive Rate - Compound aggregation.- Assay technology interference (e.g., autofluorescence).- Reactive compounds.- Include a detergent (e.g., Triton X-100) in the assay buffer.- Implement rigorous counter-screens.- Use computational filters to flag Pan-Assay Interference Compounds (PAINS). [16]

Conclusion

High-throughput screening of a benzoxepine library is a powerful strategy for identifying novel, biologically active compounds. Success is not merely a matter of automation but a result of a meticulously planned and validated scientific process. By investing heavily in robust assay development, implementing stringent quality control measures, and executing a logical hit confirmation workflow, researchers can confidently identify high-quality, validated hits. These hits, characterized by confirmed activity and a defined dose-response, provide a solid foundation for subsequent hit-to-lead optimization efforts, ultimately accelerating the journey toward new therapeutic agents.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Yadav, P., & Singh, R. (2023, July 30). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology, 2(7), 34-53. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Creative Bioarray. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Karpińska, M., & Daszykowski, M. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 27(21), 7248. Retrieved from [Link]

  • Zang, R., Li, D., Tang, I., Wang, J., & Yang, S. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 94(4), 397-408. Retrieved from [Link]

  • MacLean, C. (2017, November 13). Analysis of HTS data. Cambridge MedChem Consulting. Retrieved from [Link]

  • Giuliano, K. A., DeBiasio, R., & Taylor, D. L. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Current Opinion in Biotechnology, 68, 148-160. Retrieved from [Link]

  • Lee, S. H., Van, H. T. M., Yang, S. H., Lee, K. T., Kwon, Y., & Cho, W. J. (2009). Molecular design, synthesis and docking study of benz[b]oxepines and 12-oxobenzo[c]phenanthridinones as topoisomerase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2444-2447. Retrieved from [Link]

  • DeSimone, R. W., Currie, K. S., Mitchell, S. A., Darrow, J. W., & Pippin, D. A. (2004). Privileged Scaffolds for Library Design and Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 7(5), 473-493. Retrieved from [Link]

  • Pau, G., & Kondofersky, I. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 32(12), 1909-1911. Retrieved from [Link]

  • Axxam SpA. Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • Egbujor, M. C., & Khan, S. (2019). Chemotherapeutic Importance of Oxepines. Trade Science Inc. Retrieved from [Link]

  • Schymanski, E. L., & Williams, A. J. (2017). Challenges in secondary analysis of high throughput screening data. F1000Research, 6, 1878. Retrieved from [Link]

  • Lee, J. H. (2025, August 6). A Review on Recent Robotic and Analytic Technologies in High Throughput Screening and Synthesis for Drug Discovery. Journal of the Korean Society for Precision Engineering, 42(8), 653-662. Retrieved from [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. Retrieved from [Link]

  • Zang, R., & Zhang, G. (2011). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. Retrieved from [Link]

  • Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Inglese, J., Johnson, R. L., & Shamu, E. D. (2007). Data analysis approaches in high throughput screening. Current Protocols in Chemical Biology, 1(1), 1.1.1-1.1.25. Retrieved from [Link]

  • Asinex. All screening libraries. Retrieved from [Link]

  • Lee, A. Y., & Lee, M. J. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery, 9(11), 1317-1327. Retrieved from [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 74, 9.14.1-9.14.24. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2,3,4,5-tetrahydrobenzo[b]oxepine scaffold is a privileged heterocyclic motif found in various pharmacologically active molecules. Optimizing the synthesis of its derivatives, such as 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, is crucial for efficient drug discovery and development pipelines. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers overcome common challenges and maximize yield and purity. The most reliable and scalable approach involves a two-step sequence: an intramolecular Friedel-Crafts acylation to form the ketone intermediate, followed by its selective reduction to the target alcohol.

Core Synthetic Pathway

The synthesis is conceptually straightforward, proceeding through the formation of a key ketone intermediate which is then reduced.

Synthetic_Pathway cluster_0 Step 1: Intramolecular Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction SM 4-Phenoxybutyric Acid INT 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one SM->INT PPA or Eaton's Reagent Heat (e.g., 80-120 °C) PROD This compound INT->PROD NaBH4 in MeOH/EtOH or LiAlH4 in THF/Et2O

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Step 1: Intramolecular Friedel-Crafts Acylation

Question: My cyclization reaction is showing very low conversion, and I'm mostly recovering the 4-phenoxybutyric acid starting material. What's wrong?

Answer: Low conversion in an intramolecular Friedel-Crafts acylation is a common issue, typically pointing to insufficient activation of the electrophile or unfavorable reaction kinetics. Here are the primary causes and solutions:

  • Inadequate Acid Strength/Concentration: The carboxylic acid must be converted into a highly reactive acylium ion by the catalyst. Polyphosphoric acid (PPA) is commonly used, but its efficacy depends on its age and composition (viscosity is a good indicator; older, less viscous PPA is less effective).

    • Solution: Use fresh, high-viscosity PPA. Alternatively, Eaton's Reagent (phosphorus pentoxide in methanesulfonic acid) is a more potent and consistent alternative that often gives higher yields at lower temperatures.[1]

  • Insufficient Thermal Energy: This endergonic reaction requires a significant activation energy.

    • Solution: Ensure your reaction temperature is adequate. For PPA, temperatures between 100-140 °C are often necessary. If using Eaton's reagent, you may achieve good results at lower temperatures (60-80 °C). Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and decomposition.

  • Moisture Contamination: Lewis acids and protic superacids used as catalysts are extremely sensitive to water. Moisture will quench the catalyst and halt the reaction.

    • Solution: Dry your glassware thoroughly. Use anhydrous solvents if applicable (though these cyclizations are often run neat in the acid). Ensure your starting material is dry; if it's a solid, dry it in a vacuum oven before use.

Question: The reaction mixture turned black, and I have a low yield of impure product. How do I prevent this decomposition?

Answer: Blackening or charring indicates significant side reactions, usually caused by overly harsh conditions that lead to polymerization or sulfonation (if using an acid containing sulfur).

  • Excessive Temperature: While heat is necessary, too much can decompose the starting material and product, especially with electron-rich aromatic systems.

    • Solution: Lower the reaction temperature and increase the reaction time. Run small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal point.

  • Catalyst Choice: Some catalysts are too aggressive. For instance, AlCl₃, a classic Friedel-Crafts catalyst, can be overly reactive for this intramolecular cyclization, leading to complex mixtures.[2]

    • Solution: Stick with PPA or Eaton's Reagent, which are generally better suited for intramolecular acylations. Methanesulfonic acid (MSA) is another milder alternative that can be effective.[1]

Caption: Decision workflow for troubleshooting low cyclization yield.

Step 2: Ketone Reduction

Question: I'm performing the reduction of the ketone with Sodium Borohydride (NaBH₄), but the reaction is slow or incomplete. Why?

Answer: While NaBH₄ is a mild and safe reducing agent, its reactivity can be sluggish.

  • Solvent Choice: NaBH₄ works best in protic solvents like methanol (MeOH) or ethanol (EtOH), which activate the borohydride and protonate the intermediate alkoxide.

    • Solution: Ensure you are using a protic solvent. If the reaction is still slow in EtOH, switch to MeOH, which often accelerates the reduction rate. Perform the reaction at 0 °C initially to control the initial exotherm, then allow it to warm to room temperature.

  • Stoichiometry: One mole of NaBH₄ provides four hydride equivalents. However, due to reactions with the solvent and potential degradation, a molar excess is always required.

    • Solution: Use at least 1.5 to 2.0 molar equivalents of NaBH₄ relative to the ketone. Monitor the reaction by TLC until the starting ketone spot has completely disappeared. A simple co-spot of your starting material and the reaction mixture on the TLC plate will confirm completion.

Question: Should I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄?

Answer: LiAlH₄ is a much more powerful reducing agent than NaBH₄. While it will certainly reduce the ketone, it introduces other considerations.

  • Reactivity & Safety: LiAlH₄ reacts violently with water and protic solvents. It must be used in anhydrous ethereal solvents (like THF or Diethyl Ether) under an inert atmosphere (Nitrogen or Argon). The workup procedure is also more hazardous, involving the careful, sequential addition of water and/or aqueous base to quench the excess reagent.

  • When to Use It: LiAlH₄ is generally overkill for this simple ketone reduction. Its use is not recommended unless NaBH₄ fails completely, which is highly unlikely for this substrate. The safety and handling requirements of NaBH₄ are far more amenable to routine laboratory work.

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild & SelectiveVery Strong & Unselective
Solvents Protic (MeOH, EtOH)Aprotic Ethers (THF, Et₂O)
Safety Relatively safe, stable in airPyrophoric, reacts violently with water
Workup Simple acid/water quenchCareful sequential quench (Fieser method)
Recommendation Highly Recommended for this synthesisNot recommended unless necessary

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: Thin Layer Chromatography (TLC) is the most effective technique. For the Friedel-Crafts step, use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product ketone will be less polar (higher Rf) than the starting carboxylic acid. For the reduction step, the product alcohol will be slightly more polar (lower Rf) than the ketone. Stain with potassium permanganate (KMnO₄) for visualization, as the alcohol will readily oxidize and appear as a yellow spot on a purple background.

Q2: My final product, this compound, is an oil. How can I best purify it? A2: Purification is best achieved using flash column chromatography on silica gel. A gradient elution system starting with a low polarity solvent mixture (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity (e.g., to 30-40% Ethyl Acetate/Hexanes) will effectively separate the product from non-polar impurities and any remaining starting material.

Q3: Are there alternative synthetic routes to the benzo[b]oxepine core? A3: Yes, several other methods exist for constructing the seven-membered oxepine ring, though they may be more complex for this specific target. These include Ullmann-type couplings, ring-closing metathesis (RCM), and various acid-catalyzed cyclizations of different precursors.[2] For the synthesis of this compound, the Friedel-Crafts acylation followed by reduction remains one of the most direct and reliable strategies.[1][3][4]

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 4-phenoxybutyric acid (1.0 eq).

  • Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the starting acid). The PPA should be viscous enough to allow for mechanical stirring.

  • Reaction: Heat the mixture with vigorous stirring in an oil bath at 120 °C.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction to cool to about 60-70 °C. Very carefully and slowly, pour the viscous mixture onto an excess of crushed ice in a large beaker with stirring. This quench is highly exothermic.

  • Extraction: Once the ice has melted, the product often precipitates as a solid or oil. Extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified further if necessary.

Protocol 2: Synthesis of this compound
  • Setup: Dissolve the 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until all the starting ketone is consumed.

  • Workup: Cool the reaction back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution (cease addition when bubbling stops).

  • Extraction: Remove most of the methanol under reduced pressure. Add water to the residue and extract three times with Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude alcohol by flash column chromatography.

References

  • Sokol, D., & D’Souza, M. J. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC, NIH. Available at: [Link]

  • Schubert, M., Sweeney, W. A., & Latourette, H. K. (1954). Spectroscopic and Other Properties of Large Ring Mono- and Dimeric Benzocyclanones Prepared by a High-dilution Friedel-Crafts Reaction. Journal of the American Chemical Society, 76(21), 5462-5466. Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

Sources

Technical Support Center: Stability of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. As a cyclic hemiacetal, its chemical behavior is nuanced, and understanding its stability profile is critical for reproducible and reliable experimental outcomes.

Introduction: The Chemical Nature of this compound

This compound is a valuable intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a fused benzoxepine ring system with a hydroxyl group at the 5-position, classifies it as a cyclic hemiacetal. This functional group is the primary determinant of its stability characteristics in solution. Unlike acyclic hemiacetals, which are often transient, cyclic hemiacetals, particularly those forming five- or six-membered rings, exhibit greater stability.[1][2][3] However, they exist in a dynamic equilibrium with their corresponding open-chain hydroxy aldehyde form, a phenomenon known as ring-chain tautomerism.[1][4] This equilibrium is sensitive to various experimental conditions, which can lead to degradation if not properly controlled.

This guide will provide in-depth FAQs and troubleshooting protocols to help you manage the stability of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in solution?

The principal stability concern for this compound is its susceptibility to ring-chain tautomerism, where the cyclic hemiacetal form is in equilibrium with the open-chain 2-(4-hydroxybutyl)benzaldehyde. This equilibrium can be influenced by pH, temperature, and solvent polarity.[4][5] Under certain conditions, the open-chain aldehyde is more prone to further degradation reactions such as oxidation or polymerization.

Q2: How does pH affect the stability of this compound solutions?

The stability of this compound is highly pH-dependent.

  • Acidic Conditions: Acid catalysis promotes the hydrolysis of the hemiacetal back to its open-chain form.[1][2] The mechanism involves protonation of the hydroxyl group or the ether oxygen, facilitating ring opening. This can lead to irreversible degradation of the resulting aldehyde. Cyclic aminals, which are structurally related, have been shown to be stable down to pH 6 but degrade significantly at pH values of 3 or lower.[6] A similar trend is expected for cyclic hemiacetals.

  • Neutral Conditions (pH ~6-7.5): The compound is expected to be most stable in a neutral or near-neutral pH range, where both acid and base-catalyzed degradation are minimized.

  • Basic Conditions: In basic media, the hydroxyl group can be deprotonated, which may also facilitate ring-opening or other degradation pathways. Base catalysis can also promote the formation of the alkoxide from the alcohol, which is a stronger nucleophile.

Q3: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to:

  • Store at low temperatures (2-8 °C).

  • Use a buffered solution at a neutral pH (e.g., phosphate buffer, pH 7.0-7.4).

  • Protect from light to prevent potential photodegradation.

  • Use aprotic solvents if compatible with the experimental design, as they may suppress the ring-chain tautomerism equilibrium.

Q4: What are the potential degradation products of this compound?

Potential degradation products can arise from several pathways:

  • Ring-Opening: The primary degradation product is the open-chain tautomer, 2-(4-hydroxybutyl)benzaldehyde.

  • Oxidation: The secondary alcohol of the hemiacetal can be oxidized to the corresponding lactone (a cyclic ester). The aldehyde of the open-chain form can be oxidized to a carboxylic acid.

  • Further Reactions of the Aldehyde: The open-chain aldehyde can undergo further reactions such as aldol condensation or polymerization, especially under harsh conditions.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the parent compound and detecting the appearance of degradation products.[7][8] A stability-indicating method should be developed that can resolve the parent peak from all potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation information.[9][10][11]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Rapid decrease in the concentration of the parent compound in solution. Ring-chain tautomerism shifting to the open-chain form, which may not be detected under the same analytical conditions or is rapidly degrading.1. Analyze by LC-MS: This will help to identify the open-chain form or its subsequent degradation products. 2. Adjust Solution pH: Prepare solutions in a neutral buffer (pH 7.0-7.4) to minimize acid or base-catalyzed ring opening. 3. Lower Temperature: Store solutions at 2-8°C to slow down the kinetics of the equilibrium and degradation.
Appearance of multiple new peaks in the chromatogram over time. Degradation of the parent compound into various products.1. Perform a Forced Degradation Study: Systematically expose the compound to acid, base, oxidative, thermal, and photolytic stress to generate and identify potential degradation products (see protocol below).[12][13][14] 2. Characterize Peaks using LC-MS/MS: Determine the mass and fragmentation patterns of the new peaks to elucidate their structures.[11]
Inconsistent results between experimental runs. Variability in solution preparation, storage time, or exposure to light and temperature.1. Standardize Solution Preparation: Use freshly prepared solutions for each experiment. If solutions must be stored, use consistent conditions (temperature, light protection, container type). 2. Control Environmental Factors: Ensure consistent temperature and light exposure during experiments. Use amber vials or cover containers with foil to protect from light.
Precipitation or cloudiness in the solution. Formation of insoluble degradation products or polymers.1. Visual Inspection and Filtration: Note the appearance of any precipitates. Filter a small aliquot and analyze both the filtrate and the precipitate (if possible) to identify the components. 2. Re-evaluate Solvent System: The chosen solvent may not be suitable for the degradation products. Consider alternative solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[12][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[13]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound and a solution of the compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at a suitable time point.

3. Analysis:

  • Analyze all samples by a developed stability-indicating HPLC method.

  • If significant degradation is observed, analyze the stressed samples by LC-MS to identify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

2. Method Optimization:

  • Optimize the gradient profile, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products generated during the forced degradation study.

3. Detection:

  • Use a PDA detector to monitor the elution at multiple wavelengths and to check for peak purity.

4. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Ring-Chain Tautomerism of this compound

Caption: Ring-chain tautomerism equilibrium.

Potential Degradation Pathways

G parent This compound open_chain 2-(4-hydroxybutyl)benzaldehyde parent->open_chain Ring-Opening (Acid/Base Catalyzed) lactone Lactone Derivative parent->lactone Oxidation acid Carboxylic Acid Derivative open_chain->acid Oxidation polymer Polymeric Products open_chain->polymer Polymerization

Caption: Potential degradation pathways.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Characterize Degradants by LC-MS/MS analysis->identification Degradation > 5% pathway Elucidate Degradation Pathways identification->pathway

Caption: Forced degradation study workflow.

References

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • Birkbeck, P. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(9), 1608-1610.
  • American Chemical Society. (2026, January 5). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. [Link]

  • Khan Academy. Acid and base catalyzed formation of hydrates and hemiacetals. [Link]

  • PubMed. (2016, October 15). Degradation of acetalated dextran can be broadly tuned based on cyclic acetal coverage and molecular weight. [Link]

  • Khan Academy. Cyclic hemiacetals and hemiketals. [Link]

  • ResearchGate. (2025, August 10). Thermal Degradation Behavior and Kinetics of Polybenzoxazine Based on Bisphenol-S and Allylamine. [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ICH Guidelines. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • National Center for Biotechnology Information. LC-MS analysis of cyclic dipeptides and its application to tea extract. [Link]

  • Quora. (2015, December 18). Why are five or six membered cyclic hemiacetals more stable than acyclic hemiacetals?[Link]

  • MDPI. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. [Link]

  • ResearchGate. LC/MS analysis of the degradation products recovered after the cycle...[Link]

  • ResearchGate. Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Metathesis. [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • ScienceDirect. Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. [Link]

  • National Center for Biotechnology Information. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • PubMed. (2023, March 29). Photochemical synthesis and ring-chain-ring tautomerism of benzo[15]imidazo[1,2- a]cyclopenta[ e]pyridines. [Link]

  • National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • YouTube. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. [Link]

  • ResearchGate. (2021, September 14). How to make acetal and hemiacetal stable on acidic medium?[Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • National Center for Biotechnology Information. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

  • ResearchGate. (PDF) Thermal Degradation Mechanism of Polybenzoxazines. [Link]

  • F1000Research. (2023, March 28). sustainable stability indicating HPLC method for the determination of Tigecycline and greenness assessment. [Link]

  • YMC. UHPLC analysis of cyclic peptides under LC/MS compatible conditions. [Link]

  • ResearchGate. Photochemical synthesis and ring-chain-ring tautomerism of benzo[15]imidazo[1,2-a]cyclopenta[e]pyridines. [Link]

  • National Center for Biotechnology Information. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link]

  • Reddit. (2015, August 10). Do cyclic hemiacetals spontaneously oxidize to lactones in aqueous solution?[Link]

  • MDPI. Thermal Degradation of Palm Fronds/Polypropylene Bio-Composites: Thermo-Kinetics and Convolutional-Deep Neural Networks Techniques. [Link]

  • ResearchGate. Thermo-Oxidative Degradation of Hydroxypolychlorobiphenyls. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (2025, August 6). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 37: Oxidation Reactions of Monosaccharides. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Benzoxepine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor cell permeability of benzoxepine-based compounds. Benzoxepines represent a promising scaffold for various therapeutic targets[1]. However, their journey from a promising hit to a viable drug candidate is often hampered by their inability to efficiently cross biological membranes.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, evidence-based framework for diagnosing, troubleshooting, and overcoming these permeability issues. We will move from understanding the fundamental physicochemical hurdles to implementing advanced strategies for enhancement, grounding our advice in established scientific principles and robust experimental protocols.

Section 1: Understanding the Root Cause: Why Do Benzoxepines Exhibit Poor Permeability?

Before attempting to solve a problem, we must first understand its origins. The permeability of any compound is governed by a delicate balance of its physicochemical properties. Drug penetration across cell membranes is a complex process influenced by factors like lipophilicity, molecular size, solubility, ionization state, and hydrogen bonding capacity[2].

Frequently Asked Question (FAQ):

Q: My benzoxepine analog has potent in vitro activity but fails in cell-based assays. Why is its permeability likely so low?

A: This is a classic and frequent challenge. The low permeability of your benzoxepine compound likely stems from one or more suboptimal physicochemical properties inherent to its structure. The main determinants include:

  • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessively high lipophilicity can cause the compound to become trapped within the membrane, failing to partition into the aqueous cytoplasm. Conversely, very low lipophilicity prevents the compound from leaving the aqueous extracellular space to enter the membrane.

  • Molecular Weight (MW): As molecular weight increases, the passive diffusion of a compound generally decreases. Larger molecules find it more difficult to navigate through the tightly packed lipid bilayer.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the energy required to shed the "solvation shell" of water molecules before entering the lipophilic membrane interior. This desolvation energy penalty can be a major barrier to permeability.

  • Aqueous Solubility: A compound must be in solution to be absorbed. Poor aqueous solubility can lead to low concentrations at the cell surface, limiting the driving force for passive diffusion.[3]

  • Charge State (pKa): The ionization state of a molecule is critical. Generally, neutral species are significantly more permeable than their charged counterparts.[4] The charge state is determined by the compound's pKa and the pH of the surrounding environment.[3][5]

Data Presentation: Key Physicochemical Properties Influencing Permeability

PropertyGenerally Favorable RangeRationale & Causality
LogP / LogD₇.₄ 1 - 3Balances aqueous solubility with lipid membrane partitioning.[5]
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more readily across the lipid bilayer.
Topological Polar Surface Area (TPSA) < 140 ŲReflects hydrogen bonding capacity; lower TPSA facilitates desolvation.
Hydrogen Bond Donors (HBD) ≤ 5Reduces the energy penalty for desolvation upon entering the membrane.[2]
Hydrogen Bond Acceptors (HBA) ≤ 10Reduces the energy penalty for desolvation upon entering the membrane.[2]
Aqueous Solubility > 50 µMEnsures sufficient concentration gradient to drive passive diffusion.

Section 2: The Diagnostic Workflow: Is It Passive Diffusion or Active Efflux?

To effectively solve a permeability problem, you must first diagnose its nature. Is your compound simply unable to passively diffuse across the membrane, or is it being actively removed from the cell by efflux transporters?[6][7] The following workflow, utilizing two complementary in vitro assays, provides a robust diagnostic path.

Mandatory Visualization: Permeability Diagnostic Workflow

G cluster_0 Step 1: Assess Passive Permeability cluster_1 Step 2: Evaluate Biological Transport cluster_2 Step 3: Data Interpretation & Strategy PAMPA Perform PAMPA Assay Caco2 Perform Bidirectional Caco-2 Assay PAMPA->Caco2 If Pe > 1.5 x 10⁻⁶ cm/s (High Passive Permeability) Low_Passive Diagnosis: Poor Passive Permeability PAMPA->Low_Passive If Pe < 1.5 x 10⁻⁶ cm/s (Low Passive Permeability) Efflux_Issue Diagnosis: Efflux Substrate Caco2->Efflux_Issue If Papp(B-A)/Papp(A-B) > 2 Good_Perm Conclusion: Good Permeability Caco2->Good_Perm If Papp(B-A)/Papp(A-B) ≤ 2 Low_Passive->Caco2 Optional: Confirm in cell-based model

Caption: Diagnostic workflow for characterizing permeability issues.

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that specifically measures passive diffusion.[8] It is a cost-effective, high-throughput method to get a first look at your compound's intrinsic ability to cross a lipid barrier.

Methodology:

  • Prepare Lipid Solution: Create a solution of 1% lecithin in dodecane.

  • Coat Donor Plate: Using a pipette, carefully add 5 µL of the lipid solution to the membrane of each well in a 96-well PAMPA filter plate (the "Donor plate").[9]

  • Prepare Compound Solutions: Dissolve the benzoxepine test compounds and controls (see table below) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. Ensure the final solvent concentration (e.g., DMSO) is low (<1%) to avoid disrupting the lipid membrane.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer used for the compound solutions.

  • Start the Assay: Add 150-200 µL of your compound solution to each well of the lipid-coated Donor plate.

  • Incubate: Carefully place the Donor plate onto the Acceptor plate, ensuring the bottom of the filter membrane makes contact with the buffer in the acceptor wells. Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Quantify: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Experimental Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[10] Caco-2 cells are human colon adenocarcinoma cells that, when cultured on semipermeable filters, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[11] This assay measures not only passive diffusion but also active transport and efflux.[11][12]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semipermeable filter inserts in multi-well plates (e.g., Transwell™ plates). Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[12]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer. This is typically done by measuring the transepithelial electrical resistance (TEER) or by checking the permeability of a low-permeability marker like Lucifer yellow.

  • Bidirectional Transport:

    • Apical to Basolateral (A→B) Transport: Add the test compound (typically at 10 µM in transport buffer, pH 6.5) to the apical (upper) compartment. Fill the basolateral (lower) compartment with buffer (pH 7.4). This mimics absorption from the gut into the bloodstream.[13]

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral compartment and fresh buffer to the apical compartment. This measures efflux from the "blood" side back into the "gut."

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the compound concentrations via LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A directions using the equation: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[12]

  • Calculate Efflux Ratio (ER): The ER is calculated as Papp(B→A) / Papp(A→B) .

Data Presentation: Interpreting Permeability Assay Results

AssayParameterValueInterpretation
PAMPA Pe (x 10⁻⁶ cm/s)< 1.5Low Passive Permeability[8]
> 1.5High Passive Permeability[8]
Caco-2 Papp(A→B) (x 10⁻⁶ cm/s)< 1Low Permeability
1 - 10Moderate Permeability
> 10High Permeability
Caco-2 Efflux Ratio (ER)≤ 2No significant efflux observed.
> 2Potential substrate for active efflux.[10][12]

Section 3: Troubleshooting & Advanced Diagnostics

Even with robust protocols, experimental challenges can arise. Here we address common issues and how to interpret them.

Frequently Asked Questions (FAQs):

Q: I'm seeing very low compound recovery (<70%) in my Caco-2 assay. What's the cause?

A: Low mass balance is a common but critical issue that needs investigation. It suggests your compound is "disappearing" during the assay. The likely culprits are:

  • Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer. Try reducing the concentration or adding a co-solvent (with caution, as this can affect the monolayer).

  • Non-Specific Binding: The compound may be adsorbing to the plastic walls of the assay plates. Using low-binding plates can help mitigate this.[10]

  • Cellular Metabolism: The Caco-2 cells may be metabolizing your compound. You can investigate this by analyzing for metabolites via LC-MS/MS.

  • Intracellular Accumulation: The compound might be entering the cells but not crossing to the other side, effectively being trapped within the monolayer.[12]

Q: My PAMPA results show high permeability, but my Caco-2 Papp(A→B) is low with an Efflux Ratio > 2. What does this conflict mean?

A: This is a classic diagnostic signature. The high PAMPA result indicates your compound has the intrinsic physicochemical properties for good passive diffusion. The low Caco-2 A→B permeability, combined with a high efflux ratio (ER), strongly suggests that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10][12] The transporter is actively pumping your compound out of the cell as it enters, resulting in low net transport across the monolayer.

Q: How can I definitively confirm my compound is a P-gp substrate?

A: To confirm the involvement of a specific transporter, you can repeat the Caco-2 assay in the presence of a known inhibitor.[11] For P-gp, verapamil is a commonly used inhibitor.[10] If you co-incubate your benzoxepine with verapamil and observe a significant increase in the Papp(A→B) value and a corresponding decrease in the efflux ratio, you have strong evidence that your compound is indeed a P-gp substrate.

Mandatory Visualization: Bidirectional Caco-2 Assay Principle

G cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) cluster_2 Efflux Ratio (ER) = Papp(B->A) / Papp(A->B) Apical_A Apical (Gut Lumen) Add Compound Membrane_A Caco-2 Monolayer Apical_A->Membrane_A Passive Diffusion Basolateral_A Basolateral (Blood) Measure Compound Basolateral_A->Membrane_A Efflux (P-gp) Membrane_A->Basolateral_A Apical_B Apical (Gut Lumen) Measure Compound Basolateral_B Basolateral (Blood) Add Compound Membrane_B Caco-2 Monolayer Basolateral_B->Membrane_B Passive Diffusion Membrane_B->Apical_B Membrane_B->Apical_B Efflux (P-gp) Result ER > 2 indicates significant efflux

Caption: Visualizing transport directions in the Caco-2 assay.

Section 4: Strategic Interventions to Enhance Permeability

Once you have diagnosed the root cause of poor permeability, you can select an appropriate strategy to address it.

Mandatory Visualization: Strategy Selection Framework

G node_action node_action Start What is the primary permeability issue? node_action1 Medicinal Chemistry: - Reduce H-bonds - Optimize LogP - Reduce MW Prodrug Approach: - Mask polar groups Formulation: - Use permeation enhancers - Lipid-based carriers Start->node_action1 Low Passive Permeability (Low PAMPA Pe) node_action2 Medicinal Chemistry: - Modify structure to avoid  transporter recognition Formulation: - Co-administer with  efflux inhibitor - Nanoparticle systems to  bypass transporters Start->node_action2 High Efflux (High Caco-2 ER)

Caption: Decision tree for selecting a permeability enhancement strategy.

Medicinal Chemistry & Structure-Activity Relationship (SAR) Approaches

If your compound suffers from poor passive diffusion, modifying its chemical structure is the most direct approach.

Q: How can I apply SAR to improve my benzoxepine's permeability?

A: The goal is to tune the physicochemical properties into the favorable ranges outlined in Section 1.

  • Mask Polar Groups: If your molecule has polar functional groups like carboxylic acids or hydroxyls that are not essential for target binding, consider masking them. For example, converting a carboxylic acid to a methyl ester can dramatically improve permeability. Strategies like replacing an amide with an ester or thioamide can also be effective.[14]

  • Reduce Hydrogen Bonding: Systematically replace or remove hydrogen bond donors. N-methylation of secondary amines is a classic strategy to remove a hydrogen bond donor and improve permeability.[14][15]

  • Optimize Lipophilicity (LogP): If LogP is too high or too low, make small, systematic changes. Adding or removing small alkyl or halogen groups can fine-tune LogP without drastically increasing molecular weight.[1]

  • Conformational Rigidity: Introducing conformational constraints, such as cyclization, can sometimes improve permeability by "hiding" polar groups within the molecule's core and presenting a more lipophilic exterior.[15][16]

Prodrug Strategies

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[15][17] This is an excellent strategy for temporarily masking polar groups that are essential for biological activity.

Q: When should I consider a prodrug approach for my benzoxepine?

A: A prodrug strategy is ideal when your benzoxepine has a polar group (e.g., a phenol or amine) that is critical for binding to its target but limits permeability. By attaching a lipophilic "promoety" to this group, you can enhance its ability to cross the cell membrane.[18] Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active parent drug where it needs to act. This is a powerful method for improving the bioavailability of compounds from BCS Class III (high solubility, low permeability).[18]

Formulation-Based Strategies

If you cannot or do not wish to modify the chemical structure, advanced formulation can provide a solution.[19]

Q: Can a different formulation solve my compound's permeability issues?

A: Yes, formulation can significantly impact drug absorption and bioavailability.[20]

  • Permeation Enhancers: These are excipients included in the formulation that reversibly open the tight junctions between cells or disrupt the lipid bilayer to facilitate drug passage.

  • Lipid-Based Formulations: Encapsulating your benzoxepine in lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs) can improve permeability.[21][22][23] These carriers can mask the drug's poor properties and facilitate its uptake, sometimes through endocytic pathways that bypass efflux pumps.

  • Nanoparticle Drug Delivery Systems: Nanoparticles can protect the drug from degradation and enhance its uptake into cells.[24] They offer a way to improve bioavailability by increasing solubility and residence time in the body.[24] For compounds that are efflux substrates, nanoparticle formulations may alter the absorption pathway, helping to evade these transporters.[20]

By systematically applying the diagnostic workflow and selecting the appropriate enhancement strategy, the challenge of poor cell permeability in benzoxepine compounds can be effectively overcome, advancing your promising compounds toward their therapeutic potential.

References

  • Creative Bioarray. Caco-2 permeability assay. Retrieved from: [Link]

  • Evotec. Caco-2 Permeability Assay. Retrieved from: [Link]

  • Pessôa, T., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. Retrieved from: [Link]

  • Hua, S. (2019). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics. Retrieved from: [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. Retrieved from: [Link]

  • Nikaido, E., & Nikaido, H. (2020). Drug Permeation against Efflux by Two Transporters. mBio. Retrieved from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from: [Link]

  • Rizvi, S. Z. H., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Pharmaceutics. Retrieved from: [Link]

  • El-Kattan, A., et al. (2004). Membrane permeability related physicochemical properties of a novel gamma-secretase inhibitor. International Journal of Pharmaceutics. Retrieved from: [Link]

  • Barrett, I., et al. (2008). Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators. Bioorganic & Medicinal Chemistry. Retrieved from: [Link]

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from: [Link]

  • R, R., & S, S. (2012). Nanoparticles: Emerging carriers for drug delivery. Tropical Journal of Pharmaceutical Research. Retrieved from: [Link]

  • ResearchGate. Comparison between Caco-2 permeability and PAMPA permeability. Retrieved from: [Link]

  • ResearchGate. Structure activity relationship of the synthesized compounds. Retrieved from: [Link]

  • NIH National Institute of Environmental Health Sciences. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. Retrieved from: [Link]

  • ResearchGate. Physicochemical properties of drugs and membrane permeability. Retrieved from: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Retrieved from: [Link]

  • Slideshare. caco-2 cell permeability, pampa membrane assays. Retrieved from: [Link]

  • MDPI. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Retrieved from: [Link]

  • PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides. Retrieved from: [Link]

  • Wang, S., et al. (2019). Drug–Membrane Permeability across Chemical Space. Journal of the American Chemical Society. Retrieved from: [Link]

  • LaBreck, P. T., et al. (2023). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLOS Pathogens. Retrieved from: [Link]

  • IntechOpen. Lipospheres and Pro-Nanolipospheres: Advancements in Drug Delivery Systems. Retrieved from: [Link]

  • ResearchGate. Strategies to improve oral bioavailability. Retrieved from: [Link]

  • Liu, H., et al. (2006). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from: [Link]

  • Semantic Scholar. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from: [Link]

  • PharmQD. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Retrieved from: [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry. Retrieved from: [Link]

  • Sothornvit, R., et al. (2024). Nanoparticle-Based Drug Delivery for Vascular Applications. International Journal of Molecular Sciences. Retrieved from: [Link]

  • PubMed. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Retrieved from: [Link]

  • ACS Publications. formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). Retrieved from: [Link]

  • MDPI. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from: [Link]

  • RSC Blogs. Focus on: Nanoparticle Delivery Systems. Retrieved from: [Link]

  • MDPI. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. Retrieved from: [Link]

  • Amaro, M., et al. (2018). Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes. Frontiers in Physiology. Retrieved from: [Link]

  • Google Patents. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs.
  • ResearchGate. Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Retrieved from: [Link]

  • OMICS International. The Role of ABC Efflux Transporter in Treatment of Pharmaco-Resistant Schizophrenia: A Review Article. Retrieved from: [Link]

  • Hilaris Publisher. Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Retrieved from: [Link]

  • ScienceDirect. Prodrugs with Improved Lipophilicity and Permeability. Retrieved from: [Link]

  • ResearchGate. Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. Retrieved from: [Link]

Sources

Technical Support Center: Refinement of Purification Techniques for Tetrahydrobenzo[b]oxepinols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tetrahydrobenzo[b]oxepinols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges in the purification of this important class of compounds, ensuring high purity and yield for your downstream applications.

Troubleshooting Guides

This section is dedicated to resolving specific issues you may encounter during the purification of tetrahydrobenzo[b]oxepinols. We will delve into the two primary methods for purification: column chromatography and recrystallization.

Column Chromatography

Column chromatography is a fundamental technique for the separation of compounds from a mixture. However, the unique structural features of tetrahydrobenzo[b]oxepinols, including the ether linkage and hydroxyl group, can present specific challenges.

1. Poor Separation of Diastereomers or Regioisomers

  • Problem: You observe overlapping or broad peaks in your fractions, indicating incomplete separation of your target tetrahydrobenzo[b]oxepinol from its isomers.

  • Causality: The polarity difference between isomers can be minimal, leading to similar retention times on the stationary phase. The choice of eluent is critical in exploiting these subtle differences.

  • Solutions:

    • Optimize the Solvent System: A systematic approach to solvent selection is crucial. Begin with a binary solvent system, typically a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether.

    • Employ a Gradient Elution: If isocratic elution fails, a shallow gradient of the polar solvent can enhance separation. Start with a low concentration of the polar solvent and gradually increase it.

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel (e.g., diol or cyano).

    • Chiral Chromatography for Enantiomers: If you are trying to separate enantiomers, a chiral stationary phase (CSP) is necessary. The choice of CSP will depend on the specific structure of your tetrahydrobenzo[b]oxepinol.[1]

2. Peak Tailing

  • Problem: The peaks in your chromatogram are asymmetrical, with a "tail" extending from the back of the peak.

  • Causality: Peak tailing is often caused by strong interactions between the hydroxyl group of the tetrahydrobenzo[b]oxepinol and the acidic silanol groups on the surface of the silica gel.[2][3]

  • Solutions:

    • Add a Modifier to the Eluent: Adding a small amount of a polar modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), can help to block the active sites on the silica gel and improve peak shape. For neutral compounds like tetrahydrobenzo[b]oxepinols, a small amount of methanol (0.1-1%) can also be effective.

    • Use a Deactivated Stationary Phase: Consider using an end-capped silica gel or a different stationary phase like alumina.

3. Low Recovery of the Product

  • Problem: The amount of purified tetrahydrobenzo[b]oxepinol recovered after chromatography is significantly lower than expected.

  • Causality: This can be due to irreversible adsorption of the compound onto the stationary phase or degradation of the compound during the purification process.

  • Solutions:

    • Deactivate the Stationary Phase: As with peak tailing, deactivating the silica gel with a modifier can prevent strong adsorption.

    • Work Quickly: Minimize the time the compound spends on the column.

    • Check for Stability: Tetrahydrobenzo[b]oxepinols may be sensitive to acid or base. Ensure your solvent system is neutral and that the silica gel is of high quality.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a variety of solvent systems (see table below for suggestions).

    • The ideal solvent system will give a retention factor (Rf) of 0.2-0.3 for your target compound and good separation from impurities.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude product.

    • Pack the column with silica gel using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Solvent System (v/v)PolarityTypical Application
Hexane/Ethyl AcetateLow to MediumGood starting point for many tetrahydrobenzo[b]oxepinols.
Hexane/Diethyl EtherLow to MediumCan provide different selectivity compared to ethyl acetate.
Dichloromethane/MethanolMedium to HighUseful for more polar tetrahydrobenzo[b]oxepinols or for eluting strongly retained impurities.

Caption: A flowchart for systematically troubleshooting common issues in column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The success of this method relies heavily on the selection of an appropriate solvent.[4][5][6]

1. Oiling Out

  • Problem: Instead of forming crystals, your compound separates from the hot solvent as an oil.

  • Causality: This occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is too high.

  • Solutions:

    • Add More Solvent: This will decrease the saturation of the solution.

    • Lower the Temperature: Allow the solution to cool more slowly.

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.

2. Failure to Crystallize

  • Problem: No crystals form even after the solution has cooled to room temperature or below.

  • Causality: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Crystallization:

      • Scratch the inside of the flask: Use a glass rod to create a rough surface for nucleation.

      • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the solution.

    • Reduce the Volume of Solvent: Carefully evaporate some of the solvent to increase the concentration.

    • Cool the Solution Further: Place the flask in an ice bath to further decrease the solubility.[5]

3. Impure Crystals

  • Problem: The recrystallized product is still impure, as indicated by a broad melting point range or the presence of impurities in analytical data.

  • Causality: Impurities may have co-precipitated with your product, or the cooling process was too rapid, trapping impurities within the crystal lattice.[4]

  • Solutions:

    • Cool the Solution Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slower cooling leads to purer crystals.[5]

    • Perform a Second Recrystallization: If the product is still impure, a second recrystallization from a different solvent system may be necessary.

  • Solubility Testing:

    • Place a small amount of your crude tetrahydrobenzo[b]oxepinol (10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube (see table below for suggestions).

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve the compound when hot.[6]

    • Allow the hot solutions to cool. The ideal solvent will result in the formation of crystals upon cooling.

  • Single-Solvent Recrystallization:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Cool the solution further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals thoroughly.

SolventPolarityBoiling Point (°C)Notes
WaterHigh100May be suitable for more polar tetrahydrobenzo[b]oxepinols.
EthanolMedium-High78A versatile solvent for many organic compounds.
IsopropanolMedium82Similar to ethanol but less volatile.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
TolueneLow111Useful for less polar tetrahydrobenzo[b]oxepinols.
HexaneLow69Often used in a mixed solvent system with a more polar solvent.

Caption: A flowchart to guide the selection of an appropriate solvent for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a crude tetrahydrobenzo[b]oxepinol?

A1: The best starting point depends on the nature of the impurities and the physical state of your crude product. If your product is a solid, recrystallization is often a good first step as it can remove a significant amount of impurities with minimal effort. If your product is an oil or if recrystallization fails to provide pure material, column chromatography is the preferred method.

Q2: How can I confirm the purity of my final product?

A2: Purity should be assessed using multiple analytical techniques.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range (1-2 °C) is characteristic of a pure crystalline solid.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity. A single sharp peak should be observed.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

Q3: What are the stability considerations for tetrahydrobenzo[b]oxepinols during purification?

A3: Tetrahydrobenzo[b]oxepinols contain an ether linkage and a hydroxyl group, which are generally stable under neutral conditions. However, they may be sensitive to strong acids or bases. It is advisable to avoid prolonged exposure to acidic or basic conditions during purification. For example, use high-quality, neutral silica gel for chromatography and avoid using highly acidic or basic mobile phase modifiers unless necessary.

Q4: I have a mixture of enantiomers. How can I separate them?

A4: The separation of enantiomers requires a chiral environment.

  • Chiral Chromatography: This is the most direct method. It involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other.[1]

  • Diastereomeric Resolution: This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. Diastereomers have different physical properties and can be separated by standard techniques like recrystallization or column chromatography. The resolving agent is then removed to yield the pure enantiomers.

Q5: My column chromatography is taking a very long time. How can I speed it up?

A5: While good separation often requires patience, there are ways to optimize the process.

  • Increase the Flow Rate: This can be achieved by applying positive pressure to the top of the column (flash chromatography). However, be aware that excessively high flow rates can decrease resolution.

  • Use a Larger Diameter Column: A wider column will have a shorter bed height for the same amount of stationary phase, reducing the elution time.

  • Optimize the Solvent System: A slightly more polar solvent system will move your compound down the column faster, but this may come at the cost of separation.

References

  • Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation - PubMed. (2024, February 22). Vertex AI Search.
  • Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza‐Piancatelli Cyclization/Michael Addition Sequence | Request PDF - ResearchGate. Vertex AI Search.
  • HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. Vertex AI Search.
  • Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. (2023, April 1). Vertex AI Search.
  • Recrystallization and Melting Point Analysis - YouTube. (2022, December 5). Vertex AI Search.
  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. Vertex AI Search.
  • Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza-Piancatelli Cyclization/Michael Addition Sequence. - Semantic Scholar. Vertex AI Search.
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Vertex AI Search.
  • Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28). Vertex AI Search.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. Vertex AI Search.
  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020, September 21). Vertex AI Search.
  • HPLC Troubleshooting | Thermo Fisher Scientific - US. Vertex AI Search.
  • HPLC Troubleshooting | PDF | High Performance Liquid Chromatography - Scribd. Vertex AI Search.

Sources

Optimization of reaction conditions for functionalizing the benzoxepine core

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthetic functionalization of the benzoxepine scaffold. As a privileged heterocyclic motif in numerous pharmacologically active molecules, the ability to selectively and efficiently modify the benzoxepine core is paramount for drug discovery and development programs. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions.

Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during common functionalization reactions on the benzoxepine core. The format is designed to help you quickly identify your problem and implement a robust solution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling is a cornerstone for installing carbon-carbon and carbon-heteroatom bonds.[1][2] However, success is highly dependent on the fine-tuning of several parameters. The general catalytic cycle involves oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.[3]

Question: My Suzuki coupling reaction on a bromo-benzoxepine substrate is not proceeding, or the yield is very low. What are the primary factors to investigate?

Answer:

Failure of a Suzuki coupling reaction is a common issue that can typically be traced back to one of three areas: the catalyst system (palladium source and ligand), the base, or the reaction conditions.

  • Catalyst Deactivation/Inactivity:

    • Oxidative Addition Failure: The first step, oxidative addition of the aryl halide to the Pd(0) center, can be challenging.[3] If you are using a less reactive aryl chloride, consider switching to a more reactive bromo- or iodo-benzoxepine. Alternatively, employ a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos) which can facilitate the oxidative addition to less reactive halides.

    • Catalyst Poisoning: Ensure all reagents and solvents are rigorously degassed. Residual oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Sulfur-containing impurities in your reagents can also act as catalyst poisons.

  • Incorrect Base or Solvent Combination:

    • The base is critical for activating the boronic acid partner in the transmetalation step. A common issue is using a base that is too weak or has poor solubility in the chosen solvent.

    • For many Suzuki couplings, a combination of an aqueous base (like K₂CO₃ or Cs₂CO₃) with a solvent system like 1,4-dioxane or toluene is effective. If your benzoxepine substrate is prone to hydrolysis, switch to non-aqueous conditions using a base like K₃PO₄ in a solvent like THF or DME.

  • Substrate-Specific Issues:

    • Steric Hindrance: If the bromine on your benzoxepine is in a sterically congested position, the reaction rate will be significantly slower. In this case, increasing the reaction temperature and using a bulkier, more active ligand can help overcome the steric barrier.[4]

    • Competing Reactions: Ensure your boronic acid is pure. Boronic acids can undergo homocoupling (protodeboronation), especially at higher temperatures, consuming your starting material.

Troubleshooting Workflow: Suzuki Coupling

G start Low Yield / No Reaction check_reagents Verify Reagent Purity & Integrity (Aryl Halide, Boronic Acid, Base) start->check_reagents check_reagents->start Impurity Found check_conditions Ensure Anhydrous & Anaerobic (Degassed Solvents, Inert Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Contamination Likely catalyst_system Evaluate Catalyst System (Pd Source & Ligand) check_conditions->catalyst_system Conditions OK base_solvent Re-evaluate Base/Solvent Combo catalyst_system->base_solvent No Improvement success Reaction Successful catalyst_system->success Improvement Seen temp_conc Optimize Temperature & Concentration base_solvent->temp_conc No Improvement base_solvent->success Improvement Seen temp_conc->success Improvement Seen

Caption: Troubleshooting flowchart for a failing Suzuki reaction.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for installing acyl groups onto the aromatic ring of the benzoxepine scaffold, typically using an acyl halide or anhydride with a Lewis acid catalyst.[5] The electrophile is a resonance-stabilized acylium ion.[6]

Question: I am attempting a Friedel-Crafts acylation on my benzoxepine, but I'm getting a complex mixture of products and low yield of the desired regioisomer. How can I improve selectivity?

Answer:

Regioselectivity in Friedel-Crafts reactions is governed by the electronic and steric properties of the substrate. The benzoxepine core has two rings with different electronic characteristics.

  • Directing Group Effects: The ether oxygen in the oxepine ring is an activating, ortho-, para-directing group. The benzene ring is therefore activated towards electrophilic aromatic substitution. You must consider any existing substituents on the benzene ring, as they will dictate the position of acylation.

    • Activating Groups (-OR, -Alkyl): These will direct ortho/para to themselves.

    • Deactivating Groups (-NO₂, -CN, -C(O)R): These will direct meta and strongly deactivate the ring, often preventing the reaction entirely. Friedel-Crafts reactions generally fail on moderately to strongly deactivated rings.[5]

  • Choice of Lewis Acid and Solvent:

    • Catalyst Stoichiometry: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl of the product, deactivating the ring and preventing polyacylation.[7] You must use at least one full equivalent of the catalyst.

    • Catalyst Strength: A highly reactive system (e.g., AlCl₃ in CS₂) may be too aggressive, leading to side reactions or decomposition. Consider a milder Lewis acid like FeCl₃ or ZnCl₂.

    • Solvent: Solvents like nitrobenzene or 1,2-dichloroethane are common. The choice can influence catalyst activity and product solubility.

  • Steric Hindrance: Acylation will preferentially occur at the least sterically hindered activated position. Analyze the structure of your benzoxepine to predict the most accessible site for the bulky acylium ion electrophile.

Table 1: Common Lewis Acids for Friedel-Crafts Acylation
Lewis AcidRelative ActivityCommon Applications & Notes
AlCl₃Very HighHighly effective but can cause rearrangements and side reactions. Requires stoichiometric amounts.
FeCl₃HighA good, less aggressive alternative to AlCl₃.
BF₃·OEt₂ModerateMilder catalyst, often used for sensitive substrates.
ZnCl₂Moderate to LowGenerally requires higher temperatures.
Triflic Acid (TfOH)Very HighA strong protic acid that can also catalyze the reaction.
Grignard Reactions

Grignard reagents are potent nucleophiles used to form C-C bonds by attacking carbonyls or other electrophilic centers. When working with benzoxepines, ensuring the stability of the heterocyclic ring and any other functional groups is key.

Question: My Grignard reaction to add an alkyl group to a ketone on the benzoxepine core is sluggish and gives a significant amount of a biphenyl-type side product. What is going wrong?

Answer:

This points to two classic Grignard reaction problems: initiation/reagent quality and side reactions.

  • Reaction Initiation and Reagent Quality:

    • Anhydrous Conditions: Grignard reagents react readily with protic sources, including water. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[8]

    • Magnesium Activation: The magnesium turnings must have a clean, oxide-free surface to initiate the reaction. If initiation is slow, consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[9]

  • Side Product Formation:

    • Wurtz-Type Coupling: The formation of a biphenyl-type impurity suggests a coupling reaction between your Grignard reagent and any unreacted aryl halide starting material.[9] This is often favored by higher temperatures.

    • Mitigation Strategy: Add the aryl halide slowly to the magnesium suspension to maintain a low instantaneous concentration, minimizing the coupling side reaction. Ensure the reaction temperature does not rise uncontrollably; use an ice bath if necessary. While some Grignard reactions work well at room temperature, lower temperatures can sometimes improve selectivity.[4][10]

  • Substrate Compatibility:

    • The benzoxepine core itself is generally stable to Grignard reagents. However, if your substrate contains other electrophilic functional groups (esters, nitriles, etc.), the Grignard reagent will react with them. Protecting these groups is essential before attempting the Grignard reaction.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for choosing a protecting group for a hydroxyl or amino functional group on a benzoxepine derivative during a multi-step synthesis?

A1: The choice of a protecting group (PG) is critical and depends on the planned reaction sequence. The key principle is orthogonality—the ability to remove one PG without affecting another or the rest of the molecule.[11][12]

  • For Hydroxyl Groups: Silyl ethers are extremely common.

    • TBS (tert-butyldimethylsilyl): Robust and stable to a wide range of conditions (e.g., organometallics, many oxidizing/reducing agents). Typically removed with fluoride sources (TBAF) or acid (HCl, TFA).[13]

    • TIPS (triisopropylsilyl): More sterically hindered and thus more stable to acid than TBS.

    • MOM (methoxymethyl ether): Stable to bases and nucleophiles but cleaved under acidic conditions.

  • For Amino Groups: Carbamates are the standard.

    • Boc (tert-butyloxycarbonyl): Stable to base and nucleophiles but readily cleaved with mild acid (e.g., TFA).[11][14]

    • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acid but cleaved with a mild base (e.g., piperidine).[14] This makes it orthogonal to the Boc group.

Protecting Group Selection Logic

G start Need to Protect -OH or -NH2? functional_group What is the functional group? start->functional_group oh_group Hydroxyl (-OH) functional_group->oh_group -OH nh2_group Amine (-NH2) functional_group->nh2_group -NH2 downstream_chem What is the key downstream reaction condition? oh_acid Acidic Conditions downstream_chem->oh_acid Acid oh_base Basic / Nucleophilic Conditions downstream_chem->oh_base Base nh2_acid Acidic Conditions downstream_chem->nh2_acid Acid nh2_base Basic / Nucleophilic Conditions downstream_chem->nh2_base Base oh_group->downstream_chem use_silyl Use Silyl Ether (TBS, TIPS) oh_acid->use_silyl use_mom Consider MOM Ether oh_base->use_mom nh2_group->downstream_chem use_fmoc Use Fmoc nh2_acid->use_fmoc use_boc Use Boc nh2_base->use_boc

Caption: Decision tree for selecting an appropriate protecting group.

Q2: My functionalized benzoxepine derivative is difficult to purify by standard silica gel chromatography. What alternative strategies can I use?

A2: Purification of heterocyclic compounds can be challenging due to their polarity and potential for interaction with the stationary phase.[15]

  • Modify the Mobile Phase: If your compound is basic (e.g., contains a free amine), it may streak on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve peak shape.

  • Change the Stationary Phase:

    • Alumina (Basic or Neutral): For acid-sensitive compounds, switching to neutral or basic alumina can prevent decomposition on the column.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. Elution is performed with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients).

  • Recrystallization: Do not underestimate the power of recrystallization. It is an excellent technique for obtaining highly pure material, especially at the final step. Screen a variety of solvents to find one in which your compound is soluble when hot but sparingly soluble when cold.

  • Preparative TLC/HPLC: For small quantities of precious material, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide excellent separation.

Q3: How can I definitively confirm the regiochemistry of a newly installed functional group on the benzoxepine aromatic ring?

A3: Unambiguous structure determination is crucial. A combination of spectroscopic techniques is required.[16]

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: The coupling patterns (splitting) and coupling constants (J-values) in the aromatic region are highly informative. For example, two adjacent protons will appear as doublets (ortho-coupling, J ≈ 7-9 Hz), while protons separated by another atom will show smaller meta-coupling (J ≈ 2-3 Hz). The introduction of a substituent will change these patterns predictably.

    • ¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the electronic effect of the new substituent.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, allowing you to "walk" around the aromatic ring and confirm proton connectivity.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful tool. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing a correlation from a known proton (e.g., the benzylic protons of the oxepine ring) to a specific aromatic carbon, you can definitively assign its position relative to the rest of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close in space. It is particularly useful for confirming through-space proximity between the new substituent and neighboring protons on the benzoxepine core.

Section 3: Detailed Experimental Protocols

This section provides a representative, detailed protocol that can be adapted by researchers.

Protocol 1: Suzuki-Miyaura Coupling of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine

This protocol describes the coupling of an aryl bromide on the benzoxepine core with phenylboronic acid.

Materials:

  • 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (Solvent)

  • Water (Solvent)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 8-bromo-2,3,4,5-tetrahydro-1-benzoxepine (e.g., 227 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times.[1]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add toluene (5 mL). Prepare a solution of K₂CO₃ (276 mg, 2.0 mmol) in water (2.5 mL) and degas it by bubbling Argon through it for 15-20 minutes. Add the degassed aqueous base to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously. The reaction progress should be monitored by TLC or GC-MS (e.g., every 2 hours).[1] The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 8-phenyl-2,3,4,5-tetrahydro-1-benzoxepine.

Section 4: References

  • Gautam, S. K., et al. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. [Link]

  • ResearchGate. (n.d.). Previous approaches and present work for the preparation of benzoxepine heterocycles. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzoxepines. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzoxepine Derivatives via Two-Fold Tandem Metathesis. [Link]

  • National Institutes of Health. (n.d.). Palladium‐Catalyzed Cascade to Benzoxepins by Using Vinyl‐Substituted Donor–Acceptor Cyclopropanes. PMC. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxepine derivatives. [Link]

  • Leah4sci. (2017). Friedel-Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • European Medicines Agency. (2025). Questions and answers for biological medicinal products. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Institutes of Health. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PMC. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • European Medicines Agency. (n.d.). Q8 (R2) Pharmaceutical Development. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation Example Problems. YouTube. [Link]

  • Chad's Prep. (2021). 20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives. YouTube. [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (2014). Straightforward Assembly of Benzoxepines by Means of a Rhodium(III)-Catalyzed C-H Functionalization of o-Vinylphenols. [Link]

  • ResearchGate. (n.d.). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic Letters. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]

  • Science-Revision.co.uk. (n.d.). Friedel-Crafts acylation question sheet. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Benzoxepine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzoxepine scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The fusion of a benzene ring with a seven-membered oxepine ring gives rise to a variety of isomers, each with a unique three-dimensional architecture that dictates its pharmacological profile. This guide provides an in-depth, head-to-head comparison of the biological activities of key benzoxepine isomers, supported by experimental data, to empower researchers in drug discovery and development. We will delve into the nuanced differences between these isomers, exploring how subtle changes in atomic arrangement can lead to significant variations in biological function.

The Isomeric Landscape of Benzoxepine

The term "benzoxepine" can refer to several constitutional isomers depending on the fusion of the benzene and oxepine rings. The most commonly studied isomers in medicinal chemistry are benzo[b]oxepine and benzo[c]oxepine, and their dibenzo-fused counterparts, dibenzo[b,f]oxepine and dibenzo[b,e]oxepine. The positioning of the oxygen atom and the points of fusion of the benzene rings dramatically alter the shape and electronic properties of the molecule, profoundly influencing its interaction with biological targets.

Head-to-Head at the Receptor Level: Dibenzo[b,f]oxepine vs. Dibenzo[b,e]oxepine at GPCRs

A seminal study by Naporra and colleagues provides a direct comparative analysis of dibenzo[b,f][1]oxazepine and dibenzo[b,e]oxepine derivatives at several G-protein coupled receptors (GPCRs), including the histamine H1 receptor (H1R) and the serotonin 5-HT2A receptor. While the study includes an oxazepine, the comparison of the tricyclic core structures offers invaluable insights into the pharmacological consequences of isomeric variation.

The key findings from this comparative study reveal a striking divergence in the pharmacological profiles of these two isomeric scaffolds. Derivatives based on the dibenzo[b,e]oxepine core demonstrated high affinity for the human histamine H1 receptor (hH1R), with pKi values ranging from 6.8 to 8.7. In stark contrast, these compounds exhibited no or only moderate affinity for the human histamine H4 receptor (hH4R), with pKi values of ≤5.3. This indicates a significant degree of selectivity for the H1R over the H4R.

Conversely, derivatives of the isomeric dibenzo[b,f][1]oxazepine scaffold displayed a different selectivity profile. For instance, the compound 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1]oxazepine was identified as a potent dual ligand for the hH1R and the human serotonin 5-HT2A receptor (h5-HT2AR), with pKi values of 9.23 and 8.74, respectively. This suggests that the dibenzo[b,f]oxazepine scaffold is more amenable to dual-target activity at these two receptors.

Furthermore, a dibenzo[b,e]oxepine derivative, 1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine, emerged as a highly selective hH1R antagonist, with a pKi of 8.44 and significantly lower affinity for other tested GPCRs (pKi ≤6.7)[2]. These findings underscore how the isomeric nature of the dibenzoxepine core, coupled with substitution patterns, can exquisitely tune receptor selectivity and specificity[2].

The structural basis for these differences in receptor affinity can be partially understood by examining the crystal structure of the H1 receptor in complex with doxepin, a drug that contains a dibenzo[b,e]oxepine core[3][4][5]. Molecular docking studies suggest that the tricyclic core of these compounds binds in a similar fashion within the receptor's binding pocket. The orientation of the oxygen atom and the positioning of substituents on the tricyclic system are critical in determining the precise interactions with key amino acid residues, thereby influencing binding affinity and selectivity[2].

Comparative Receptor Binding Affinities (pKi)
Compound ScaffoldTarget ReceptorpKi RangeSelectivity Profile
Dibenzo[b,e]oxepine DerivativeshH1R6.8 - 8.7Selective for hH1R over hH4R
hH4R≤5.3Low affinity
Dibenzo[b,f][1]oxazepine DerivativehH1R9.23Dual H1R/5-HT2AR ligand
h5-HT2AR8.74Dual H1R/5-HT2AR ligand

Data synthesized from Naporra et al., 2016.[2]

Anticancer Activity: A Tale of Two Isomeric Scaffolds

While a direct head-to-head study is lacking, a comparative analysis of data from separate studies on dibenzo[b,f]oxepine and benzo[c]oxepine derivatives reveals their potential as anticancer agents, likely acting through different mechanisms.

Dibenzo[b,f]oxepine Derivatives as Microtubule Inhibitors

Several studies have highlighted the potential of dibenzo[b,f]oxepine derivatives as potent anticancer agents that target the microtubule network[6][7]. Microtubules are crucial for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells[7]. Docking studies have shown that certain dibenzo[b,f]oxepine derivatives can bind to the colchicine binding site of tubulin, thereby inhibiting its polymerization into microtubules. In a study evaluating a series of stilbene and dibenzo[b,f]oxepine derivatives, several compounds from the latter class showed high potency against HCT116 and MCF-7 cancer cell lines[8].

Benzo[c]oxepine Derivatives with Cytotoxic Activity

Natural products containing the benzo[c]oxepine skeleton, such as heterocornols isolated from marine fungi, have demonstrated cytotoxic activity against various human cancer cell lines[9][10]. While the precise mechanism of action for these compounds is still under investigation, their ability to induce cancer cell death highlights the therapeutic potential of this isomeric scaffold. The synthesis and biological evaluation of different stereoisomers of these natural products have shown that the specific three-dimensional arrangement of substituents on the benzo[c]oxepine core is crucial for their cytotoxic effects[9].

Comparative Anticancer Activity Data (IC50)
Isomeric ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Proposed MechanismSource
Dibenzo[b,f]oxepineSubstituted derivativeHCT116 (Colon)< 30% viability at 100 µMTubulin Polymerization Inhibition[8]
Dibenzo[b,f]oxepineSubstituted derivativeMCF-7 (Breast)< 30% viability at 100 µMTubulin Polymerization Inhibition[8]
Benzo[c]oxepineHeterocornol DBGC-823 (Gastric)Not explicitly statedCytotoxicity[10]
Benzo[c]oxepineHeterocornol DH460 (Lung)Not explicitly statedCytotoxicity[10]

Note: The data presented here are from separate studies and are not from a direct head-to-head comparison. Experimental conditions may vary.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key biological assays discussed in this guide.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is designed to determine the binding affinity of test compounds for the human histamine H1 receptor.

Workflow Diagram:

G prep Membrane Preparation incubation Incubation with Radioligand and Competitor prep->incubation Add to assay plate filtration Filtration and Washing incubation->filtration Separate bound from free counting Scintillation Counting filtration->counting Measure radioactivity analysis Data Analysis (IC50 and Ki) counting->analysis Calculate binding parameters G reagents Prepare Tubulin and Test Compound initiation Initiate Polymerization (add GTP, warm to 37°C) reagents->initiation Mix in microplate monitoring Monitor Absorbance/Fluorescence over Time initiation->monitoring In spectrophotometer/plate reader analysis Analyze Polymerization Curves monitoring->analysis Calculate inhibition

Tubulin Polymerization Assay Workflow

Methodology:

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a stock solution of the test benzoxepine isomer in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the tubulin solution to each well.

    • Add varying concentrations of the test compound. Include a positive control (e.g., colchicine) and a negative control (solvent vehicle).

    • Pre-incubate the plate at a low temperature (e.g., 4°C) to prevent premature polymerization.

  • Initiation and Monitoring:

    • Initiate polymerization by adding GTP to each well and transferring the plate to a spectrophotometer or plate reader pre-warmed to 37°C.

    • Monitor the increase in absorbance at 340 nm or the increase in fluorescence of a reporter dye over time.

  • Data Analysis:

    • Plot the absorbance or fluorescence as a function of time to generate polymerization curves.

    • Determine the effect of the test compound on the rate and extent of tubulin polymerization compared to the controls.

    • Calculate the IC50 value for inhibition of tubulin polymerization.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

G seeding Seed Cells in 96-well Plate treatment Treat with Benzoxepine Isomers seeding->treatment incubation Incubate (e.g., 48-72 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate to Allow Formazan Formation mtt_add->formazan solubilize Solubilize Formazan Crystals formazan->solubilize readout Measure Absorbance solubilize->readout analysis Calculate IC50 readout->analysis

MTT Assay Workflow

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the benzoxepine isomers. Include a vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of benzoxepine isomers reveals that subtle alterations in the core scaffold can lead to profound differences in biological activity and target selectivity. The dibenzo[b,e]oxepine framework appears to be a promising starting point for the development of selective H1R antagonists, while the dibenzo[b,f]oxepine scaffold may be better suited for designing dual-acting ligands or microtubule-targeting anticancer agents. Furthermore, the benzo[c]oxepine core, found in natural products, demonstrates significant cytotoxic potential that warrants further investigation.

This guide highlights the importance of considering isomeric variations in the early stages of drug discovery. Future research should focus on direct, head-to-head comparisons of a wider range of benzoxepine isomers in various biological assays to build a more comprehensive understanding of their structure-activity relationships. Such studies will be instrumental in the rational design of novel therapeutics with improved potency, selectivity, and safety profiles.

References

  • Naporra, F., Gobleder, S., Wittmann, H. J., Spindler, J., Bodensteiner, M., Bernhardt, G., Hübner, H., Gmeiner, P., Elz, S., & Strasser, A. (2016). Dibenzo[b,f]o[1]xazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological research, 113(Pt A), 610–625. [Link]

  • Shimamura, T., Shiroishi, M., Weyand, S., Tsujimoto, H., Winter, G., Katritch, V., Abagyan, R., Cherezov, V., Liu, W., Han, G. W., Kobayashi, T., Stevens, R. C., & Iwata, S. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65–70. [Link]

  • Krajczyk, A., Wawrzyniak, D., Gola, J., & Janecka, A. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International journal of molecular sciences, 24(15), 12133. [Link]

  • Krajczyk, A., Wawrzyniak, D., Gola, J., & Janecka, A. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International journal of molecular sciences, 25(11), 6099. [Link]

  • Krajčík, Š., Monišová, M., Liptáková, L., Berkeš, D., & Kolarovič, A. (2023). Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. Molecules (Basel, Switzerland), 28(12), 4851. [Link]

  • Naporra, F., Gobleder, S., Wittmann, H. J., Spindler, J., Bodensteiner, M., Bernhardt, G., Hübner, H., Gmeiner, P., Elz, S., & Strasser, A. (2016). Dibenzo[b,f]o[1]xazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological research, 113(Pt A), 610–625. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • RCSB PDB. (n.d.). 3RZE: Structure of the human histamine H1 receptor complex with doxepin. Retrieved January 26, 2026, from [Link]

  • Krajczyk, A., Wawrzyniak, D., Gola, J., & Janecka, A. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International journal of molecular sciences, 24(15), 12133. [Link]

  • Gohlke, H., & Hendlich, M. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 20(1), 1–17. [Link]

  • Wawrzyniak, D., Gola, J., Krajczyk, A., & Janecka, A. (2023). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International journal of molecular sciences, 24(8), 7434. [Link]

  • Krajčík, Š., Monišová, M., Liptáková, L., Berkeš, D., & Kolarovič, A. (2023). Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. Molecules (Basel, Switzerland), 28(12), 4851. [Link]

Sources

A Researcher's Guide to Assessing the Therapeutic Index of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly within neuropharmacology, the meticulous evaluation of a compound's safety and efficacy is paramount. This guide provides a comprehensive framework for assessing the therapeutic index (TI) of the novel compound 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol. This molecule and its analogues are of growing interest for their potential applications in treating central nervous system disorders, such as anxiety and depression, and for their possible neuroprotective effects.[1][2]

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical methodologies required to conduct a thorough TI assessment. We will delve into the causal reasoning behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Understanding this compound and the Therapeutic Index

This compound belongs to the benzoxepine class of compounds.[3] Structurally similar molecules have been explored for their potential as modulators of serotonin and dopamine receptors, suggesting a possible role in managing neurological and psychiatric conditions.[2] Before such a compound can advance in the drug development pipeline, a critical quantitative assessment of its safety margin is required.

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that produces a toxic effect.[4][5] A higher TI is desirable, as it indicates a wider margin between the effective and toxic doses.[4] The TI is typically calculated as:

TI = TD50 / ED50 or TI = LD50 / ED50

Where:

  • ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of the population.[6]

  • TD50 (Median Toxic Dose): The dose that produces a toxic effect in 50% of the population.[4]

  • LD50 (Median Lethal Dose): The dose that is lethal to 50% of the population, typically determined in animal studies.[7][8]

A narrow therapeutic index suggests that the doses required for therapeutic effect are close to those that can cause toxicity, necessitating careful dose monitoring.

Experimental Workflow for Therapeutic Index Determination

The assessment of the therapeutic index is a multi-stage process, beginning with in vitro assays and progressing to more complex in vivo models. This tiered approach is advocated by regulatory bodies like the FDA to identify potential adverse effects early in the drug development process.[9]

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & TI Calculation in_vitro_cytotoxicity Cytotoxicity Assays (e.g., MTT) on Neuronal and Non-Neuronal Cell Lines ic50_determination IC50 Determination in_vitro_cytotoxicity->ic50_determination animal_model Selection of a Relevant Animal Model (e.g., Chronic Mild Stress Model for Depression) ic50_determination->animal_model Inform Dose Selection efficacy_studies Efficacy Studies (Dose-Response) to Determine ED50 animal_model->efficacy_studies toxicity_studies Toxicity Studies (Acute and Chronic) to Determine TD50/LD50 animal_model->toxicity_studies dose_response_curve Generation of Dose-Response Curves efficacy_studies->dose_response_curve toxicity_studies->dose_response_curve ti_calculation Calculation of Therapeutic Index (TD50/ED50 or LD50/ED50) dose_response_curve->ti_calculation

Caption: Experimental workflow for determining the therapeutic index.

In Vitro Cytotoxicity Assessment: Establishing a Baseline for Toxicity

The initial step involves evaluating the compound's toxicity in a controlled cellular environment. This provides a preliminary understanding of the concentrations at which the compound may be harmful to cells.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on relevant cell lines.

Rationale for Experimental Choices:

  • Cell Lines: A panel of cell lines should be used, including a neuronal cell line (e.g., SH-SY5Y) to assess neurotoxicity and a non-neuronal cell line (e.g., HEK293) to evaluate general cytotoxicity.[10] This helps in understanding if the toxicity is specific to neuronal cells.

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10] Other assays like the LDH release assay can also be employed to measure cell membrane integrity.[11]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Plate the chosen cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these varying concentrations for 24 to 48 hours. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.[12]

  • MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a few hours. Live cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC50 value.

In Vivo Efficacy Assessment: Determining the ED50

The next crucial phase is to evaluate the therapeutic efficacy of the compound in a living organism.

Objective: To determine the ED50 of this compound in a relevant animal model of a CNS disorder.

Rationale for Experimental Choices:

  • Animal Model: The choice of animal model is critical and depends on the hypothesized therapeutic effect. Given the potential antidepressant-like properties of benzoxepines, a model like the Chronic Unpredictable Mild Stress (CUMS) model in rodents is appropriate.[13] This model has good face and predictive validity for depressive-like behaviors.

  • Behavioral Endpoints: Efficacy can be assessed through a battery of behavioral tests that measure anhedonia (e.g., Sucrose Preference Test) and behavioral despair (e.g., Forced Swim Test, Tail Suspension Test).[13]

Step-by-Step Protocol for Efficacy Assessment:

  • Model Induction: Subject the animals (e.g., rats or mice) to the CUMS protocol for several weeks to induce a depressive-like phenotype.

  • Dose Administration: Based on the in vitro cytotoxicity data and literature on similar compounds, select a range of doses of this compound. Administer these doses to different groups of CUMS-exposed animals over a specified period. Include a vehicle-treated group and a positive control group treated with a known antidepressant (e.g., fluoxetine).

  • Behavioral Testing: At the end of the treatment period, conduct behavioral tests to assess the reversal of depressive-like symptoms.

  • Data Analysis: For each dose group, quantify the behavioral outcomes. Plot the therapeutic response (e.g., increase in sucrose preference) against the drug dose to generate a dose-response curve and calculate the ED50.[6]

In Vivo Toxicity Assessment: Determining the TD50/LD50

Concurrently with efficacy studies, the toxicity profile of the compound in vivo must be established.

Objective: To determine the TD50 and/or LD50 of this compound in rodents.

Rationale for Experimental Choices:

  • Study Design: Acute and sub-chronic toxicity studies are necessary. These studies should follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the FDA.[9][14][15]

  • Parameters Monitored: A comprehensive set of parameters should be monitored, including clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.

Step-by-Step Protocol for Acute Toxicity Study (e.g., OECD Guideline 423):

  • Dose Selection: Use a stepwise procedure with a minimum of three dose levels.[15]

  • Administration: Administer a single dose of the compound to a group of animals.

  • Observation: Observe the animals closely for signs of toxicity and mortality for at least 14 days.

  • Pathology: Conduct a gross necropsy of all animals at the end of the study.

  • Data Analysis: Analyze the dose-response relationship to determine the LD50 or the dose range at which toxicity occurs (TD50). This involves identifying the dose that causes adverse effects in 50% of the animals.

Data Analysis and Comparative Assessment

Once the ED50 and TD50/LD50 values are determined, the therapeutic index can be calculated. This value provides a critical measure of the drug's safety margin.

G cluster_0 Efficacy Data cluster_1 Toxicity Data cluster_2 Calculation ED50 ED50 Dose for 50% Therapeutic Effect TI Therapeutic Index TI = TD50 / ED50 ED50->TI TD50 TD50 or LD50 Dose for 50% Toxic/Lethal Effect TD50->TI

Caption: Calculation of the Therapeutic Index.

To put the therapeutic index of this compound into perspective, it should be compared with established drugs used for similar indications.

Compound Therapeutic Indication Therapeutic Range Toxic Effects Therapeutic Index (TI)
This compound Hypothesized: Depression/AnxietyTo be determinedTo be determinedTo be calculated
Oxcarbazepine Epilepsy (Partial Seizures)[16][17]3-40 µg/mLDizziness, drowsiness, nausea, diplopiaNarrow
Carbamazepine Epilepsy, Bipolar Disorder[18]4-12 µg/mLDizziness, ataxia, hematological disordersNarrow[18]
Valproic Acid Epilepsy, Bipolar Disorder[18]50-100 µg/mLHepatotoxicity, pancreatitis, teratogenicityRelatively Wide[18]

Note: The therapeutic index for many drugs is not a single defined value but is considered in the context of their therapeutic range and the severity of toxic effects.

Conclusion

The assessment of the therapeutic index is a cornerstone of preclinical drug development. For a novel compound like this compound, a systematic and rigorous evaluation of its efficacy and toxicity is essential to determine its potential as a safe and effective therapeutic agent. By following a structured experimental workflow, from in vitro cytotoxicity assays to in vivo efficacy and toxicity studies, researchers can generate the robust data needed to calculate the therapeutic index. Comparing this value to that of established drugs provides a crucial benchmark for its clinical potential. This guide offers a comprehensive, scientifically grounded framework to aid researchers in this critical endeavor.

References

  • MySkinRecipes. (n.d.). 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reference Protocols for Toxicity Testing. Retrieved from [Link]

  • Brady, S. T., & Siegel, G. J. (Eds.). (2012). Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). Academic Press.
  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]

  • Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?. Retrieved from [Link]

  • Frontiers. (2022, March 17). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. Retrieved from [Link]

  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vivo Models for Drug Discovery. Retrieved from [Link]

  • ToxTutor. (n.d.). Determining the safety of a Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Safety Evaluation: Methods and Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 9). ED50. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Oxcarbazepine (oral route). Retrieved from [Link]

  • bioRxiv. (n.d.). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

  • Melior Discovery. (n.d.). Custom In Vivo Disease Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 7). Oxcarbazepine. Retrieved from [Link]

  • Open Access Journals. (n.d.). Understanding the Therapeutic Index of Antiepileptic Drugs. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these procedures is rooted in a conservative approach to safety. In the absence of explicit toxicity and reactivity data, we must treat the compound with a heightened level of caution, assuming potential hazards based on its chemical structure—a substituted aromatic ether and a secondary alcohol. This ensures the protection of laboratory personnel, the integrity of the research environment, and compliance with environmental regulations.

I. Hazard Assessment and Characterization

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][5][6]

  • Environmental Hazards: Potential for being harmful to aquatic life with long-lasting effects.[6]

Therefore, 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol should be handled as a hazardous substance.

Table 1: Inferred Properties and Hazards of this compound

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₂O₂[7]
Molecular Weight 164.20 g/mol [7]
Physical State Solid (assumed at STP)N/A
Solubility Likely soluble in organic solventsGeneral Chemical Principle
Inferred Hazards Acute toxicity (oral, dermal, inhalation), skin/eye irritation, respiratory irritation, potential aquatic toxicityBased on analogous compounds[3][4][5][6]

II. Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. The selection of PPE is a critical control measure to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[8]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.

III. Spill Management: A Proactive Approach

Accidents can happen, and a well-defined spill management plan is crucial.

  • Evacuate and Ventilate: In the event of a significant spill, immediately evacuate the area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[9]

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

IV. Step-by-Step Disposal Protocol

The disposal of this compound must follow a designated waste stream for non-halogenated organic solids or solutions. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[10]

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: All waste containing this compound must be classified as "Non-Halogenated Organic Waste".[11][12]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[13][14] The container must have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The accumulation start date must also be clearly visible.

  • Segregation: This waste stream must be kept separate from halogenated organic waste, strong acids, bases, and oxidizers to prevent dangerous reactions.[12]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[13][15] The SAA should be in a well-ventilated area, away from ignition sources, and within secondary containment to prevent the spread of potential leaks.

Diagram: Disposal Workflow for this compound

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS & Final Disposal A Generation of Waste (Solid or Solution) B Characterize as Non-Halogenated Organic Waste A->B C Select & Label Compatible Waste Container B->C D Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D E Request Waste Pickup from EHS D->E F EHS Collection & Consolidation E->F G Transport to Licensed Hazardous Waste Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Decision-making and workflow for the safe disposal of this compound.

V. Institutional Compliance and Waste Pickup

Adherence to institutional and regulatory guidelines is paramount.

  • Laboratory Management Plan: Your laboratory should have a specific Chemical Hygiene Plan or Laboratory Management Plan that outlines waste disposal procedures.[16]

  • Waste Accumulation Limits: Be aware of the limits on the amount of hazardous waste that can be stored in an SAA (typically 55 gallons) and the time limits for accumulation (often up to one year, provided the container is not full).[13][15]

  • Waste Pickup: Once the waste container is full or nearing its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup. Do not transport hazardous waste outside of the laboratory yourself. EHS personnel are trained to handle and transport these materials safely.[17]

VI. Conclusion: A Culture of Safety

The responsible disposal of this compound is a non-negotiable aspect of the research process. By following these guidelines, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. This protocol, based on established principles of chemical safety and waste management, provides a robust framework for handling this and other novel compounds where specific hazard data may be limited. A proactive and informed approach to chemical disposal is the cornerstone of a deeply ingrained culture of safety in any scientific endeavor.

References

  • Chemos GmbH & Co. KG.
  • PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. National Center for Biotechnology Information. [Link]

  • United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines.
  • CymitQuimica. Safety Data Sheet - 7-BROMO-1,3,4,5-TETRAHYDROBENZO[C]OXEPINE.
  • United States Environmental Protection Agency.
  • University of Oslo. Chemical and Hazardous Waste Guide.
  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs.
  • Kemicentrum, Lund University. 8.1 Organic solvent waste.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • MySkinRecipes. This compound.
  • Nipissing University.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Cayman Chemical.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Smolecule. Buy 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride.
  • PubChem. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. National Center for Biotechnology Information. [Link]

  • Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
Reactant of Route 2
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.